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Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of Brominated Phenylthiazoles: A Focus on 5-Bromo-4-phenylthiazole

A note on the focus of this guide: Initial research for the specific constitutional isomer, 4-bromo-5-phenylthiazole, revealed a significant lack of comprehensive data in publicly accessible scientific literature and che...

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Author: BenchChem Technical Support Team. Date: April 2026

A note on the focus of this guide: Initial research for the specific constitutional isomer, 4-bromo-5-phenylthiazole, revealed a significant lack of comprehensive data in publicly accessible scientific literature and chemical databases. To provide a scientifically robust and well-referenced technical guide, the focus of this document has been shifted to the closely related and well-documented isomer, 5-bromo-4-phenylthiazole . The principles of synthesis, characterization, and reactivity discussed herein are largely applicable to the broader class of brominated phenylthiazoles and will provide valuable insights for researchers, scientists, and drug development professionals working with this chemical scaffold.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of both a phenyl group and a bromine atom to the thiazole ring, as in 5-bromo-4-phenylthiazole, creates a versatile molecule with significant potential for further chemical modification and exploration of its biological activity. The phenyl group can be further functionalized, while the bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 5-bromo-4-phenylthiazole, offering a foundation for its application in research and development.

Chemical and Physical Properties

The physicochemical properties of 5-bromo-4-phenylthiazole are critical for its handling, formulation, and biological activity. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNS[2]
Molecular Weight 240.12 g/mol
CAS Number 59278-68-1[2]
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere
Purity Typically >95%

Note: Experimental values for properties like melting point, boiling point, and solubility for 5-bromo-4-phenylthiazole are not consistently reported in the available literature. These properties are expected to be influenced by the crystalline form and purity of the sample.

Synthesis of 5-Bromo-4-phenylthiazole

The synthesis of 5-bromo-4-phenylthiazole can be approached through several synthetic strategies, primarily revolving around the construction of the thiazole ring, followed by bromination, or the use of pre-brominated starting materials. The classical Hantzsch thiazole synthesis is a widely employed and adaptable method for creating the thiazole core.[3]

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4-phenylthiazole derivative, a phenacyl halide is a common starting material.

Hantzsch_Synthesis Phenacyl_bromide Phenacyl Bromide Intermediate Thiouronium Salt Intermediate Phenacyl_bromide->Intermediate + Thiourea Thiourea Thiourea->Intermediate 2_Amino_4_phenylthiazole 2-Amino-4-phenylthiazole Intermediate->2_Amino_4_phenylthiazole Cyclization & Dehydration 5_Bromo_4_phenyl_2_aminothiazole 5-Bromo-4-phenyl-2-aminothiazole 2_Amino_4_phenylthiazole->5_Bromo_4_phenyl_2_aminothiazole + Brominating_agent Brominating Agent (e.g., NBS) Brominating_agent->5_Bromo_4_phenyl_2_aminothiazole 5_Bromo_4_phenylthiazole 5-Bromo-4-phenylthiazole 5_Bromo_4_phenyl_2_aminothiazole->5_Bromo_4_phenylthiazole e.g., Sandmeyer Reaction Deamination Deamination Reaction

Caption: General synthetic workflow for 5-bromo-4-phenylthiazole.

A plausible synthetic route to 5-bromo-4-phenylthiazole would involve the initial synthesis of 2-amino-4-phenylthiazole via the Hantzsch reaction between phenacyl bromide and thiourea. The resulting 2-amino-4-phenylthiazole can then be brominated at the 5-position, followed by a deamination reaction (e.g., a Sandmeyer-type reaction) to yield the final product.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (A Precursor)

This protocol describes the synthesis of the key precursor, 2-amino-4-phenylthiazole, which can be further modified to obtain the target compound.

Materials:

  • Phenacyl bromide (1 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide in ethanol.

  • Addition of Thiourea: Add thiourea to the solution and stir the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromide salt formed during the reaction. This will precipitate the free base of 2-amino-4-phenylthiazole.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Rationale: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring. The use of ethanol as a solvent allows for good solubility of the reactants and a suitable reflux temperature. The final neutralization step is crucial to deprotonate the thiazole nitrogen and the amino group, leading to the precipitation of the neutral product.

Spectroscopic Characterization

The structural elucidation of 5-bromo-4-phenylthiazole relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a 4-phenylthiazole derivative is expected to show characteristic signals for the protons on the phenyl ring and the thiazole ring. For a 5-bromo-4-phenylthiazole, the proton at the 2-position of the thiazole ring would likely appear as a singlet in the aromatic region. The protons of the phenyl group will typically appear as multiplets in the range of 7-8 ppm.[4]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms of the thiazole and phenyl rings will have distinct chemical shifts. The carbon atom bearing the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-4-phenylthiazole would display characteristic absorption bands for the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations of the thiazole and phenyl rings (in the 1600-1400 cm⁻¹ region), and C-H bending vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹.[5] The C=N stretching vibration in the thiazole ring usually appears around 1570-1490 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 5-bromo-4-phenylthiazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio) would be observed, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Reactivity and Applications in Drug Development

The 5-bromo-4-phenylthiazole scaffold is of significant interest to medicinal chemists due to its versatile reactivity and the established biological importance of thiazole-containing molecules.

Reactivity

The bromine atom at the 5-position of the thiazole ring is a key functional group that enables a wide range of chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, allowing for the introduction of various aryl or alkyl substituents.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

This reactivity allows for the rapid generation of libraries of diverse 4-phenylthiazole derivatives for structure-activity relationship (SAR) studies.

Reactivity 5_Bromo_4_phenylthiazole 5-Bromo-4-phenylthiazole Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) 5_Bromo_4_phenylthiazole->Suzuki Heck Heck Coupling (Alkene, Pd catalyst) 5_Bromo_4_phenylthiazole->Heck Buchwald_Hartwig Buchwald-Hartwig (Amine, Pd catalyst) 5_Bromo_4_phenylthiazole->Buchwald_Hartwig Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) 5_Bromo_4_phenylthiazole->Sonogashira Product_Suzuki 5-Aryl-4-phenylthiazole Suzuki->Product_Suzuki Product_Heck 5-Alkenyl-4-phenylthiazole Heck->Product_Heck Product_BH 5-Amino-4-phenylthiazole Derivative Buchwald_Hartwig->Product_BH Product_Sonogashira 5-Alkynyl-4-phenylthiazole Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions of 5-bromo-4-phenylthiazole.

Applications in Drug Development

Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7] The 4-phenylthiazole scaffold, in particular, has been investigated for its potential as an inhibitor of various enzymes. For instance, derivatives of 4-phenylthiazole have been studied as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are therapeutic targets for pain and inflammation.[4] The ability to readily diversify the 5-bromo-4-phenylthiazole core through cross-coupling reactions makes it an attractive starting point for the development of novel therapeutic agents.

Conclusion

5-Bromo-4-phenylthiazole is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of derivatives. While comprehensive experimental data for this specific isomer is somewhat limited in the public domain, its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and its structure can be unequivocally confirmed using modern spectroscopic techniques. The reactivity of the bromine atom at the 5-position opens up a vast chemical space for exploration, making it a highly attractive scaffold for the development of new therapeutics targeting a range of diseases. This guide provides a foundational understanding of the key chemical and physical properties of this important molecule, which will be of significant utility to researchers and scientists in the field of drug discovery and development.

References

  • Ghattas, M. A., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Preprint].
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Brilla, C., & Reji, T. F. A. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2).
  • SpectraBase. (n.d.). 5-bromanyl-4-methyl-2-phenyl-1,3-thiazole. Retrieved from [Link]

  • Bunev, A. S., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5953.
  • PubChem. (n.d.). Thiazole, 4-bromo-5-methyl-2-phenyl-. Retrieved from [Link]

  • IJSDR. (2023).
  • Ali, I., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Kumar, R., Kumar, D., & Kumar, V. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1).
  • IntechOpen. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • NextSDS. (n.d.). 5-BroMo-4-phenylthiazole — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Wagner, K. M., et al. (2024).
  • ChemSynthesis. (2025). 5-phenyl-1,3-thiazole-2,4-diamine. Retrieved from [Link]

  • Howei. (n.d.). 5-Bromo-4-phenylthiazole-2-carboxylic acid,≥95%. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ethyl 2-acetoxybenzoate. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • Mohamed, M. S., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • NextSDS. (n.d.). 5-(4-BROMO-PHENYL)-ISOTHIAZOLE — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. (2021).
  • Pharmacompass. (n.d.). CAS 59278-00-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PMC. (n.d.).

Sources

Exploratory

High-Resolution Profiling of 4-Bromo-5-phenylthiazole: Exact Mass, Isotopic Signatures, and Analytical Workflows

As a versatile halogenated heterocyclic building block, 4-bromo-5-phenylthiazole plays a critical role in modern medicinal chemistry and agrochemical development. Its unique structural topology—combining an electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile halogenated heterocyclic building block, 4-bromo-5-phenylthiazole plays a critical role in modern medicinal chemistry and agrochemical development. Its unique structural topology—combining an electron-rich thiazole core, a lipophilic phenyl substituent, and a reactive carbon-bromine bond—makes it an ideal electrophile for transition-metal-catalyzed cross-coupling reactions.

For researchers and drug development professionals, the unambiguous analytical characterization of this scaffold is paramount. This technical guide provides an in-depth analysis of the exact mass and molecular weight of 4-bromo-5-phenylthiazole, detailing the causality behind high-resolution mass spectrometry (HRMS) workflows and the distinct isotopic signatures that validate its structural integrity.

Physicochemical Architecture & Mass Metrics

In mass spectrometry and synthetic chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical. The average molecular weight accounts for the weighted average of all naturally occurring isotopes, which is used for stoichiometric calculations[1]. Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant isotope of each element (e.g., 12 C, 1 H, 79 Br, 14 N, 32 S) and is the primary metric used in HRMS for empirical formula confirmation[2].

Table 1: Quantitative Mass Metrics of 4-Bromo-5-phenylthiazole

PropertyValue
Chemical Name 4-Bromo-5-phenylthiazole
Molecular Formula C 9​ H 6​ BrNS
Average Molecular Weight 240.12 g/mol
Monoisotopic Exact Mass ( 79 Br) 238.94043 Da
Isotopic Exact Mass ( 81 Br) 240.93838 Da
Theoretical [M+H] + Ion ( 79 Br) 239.9477 m/z
Theoretical [M+H] + Ion ( 81 Br) 241.9457 m/z
The Bromine Isotopic Signature in Mass Spectrometry

The presence of a bromine atom in 4-bromo-5-phenylthiazole provides a built-in diagnostic tool for analytical chemists. Bromine exists in nature as two stable isotopes: 79 Br and 81 Br, which occur in a nearly 1:1 ratio (approximately 50.6% and 49.4%, respectively)[3].

When subjected to mass spectrometry, any intact ion containing a single bromine atom will exhibit a characteristic "doublet" isotopic cluster. This cluster consists of two peaks separated by exactly ~1.998 mass-to-charge (m/z) units, with nearly equal intensities (an M and M+2 peak)[4]. For 4-bromo-5-phenylthiazole, this manifests as a distinct peak pair at m/z 239.9477 and m/z 241.9457 when analyzed in positive electrospray ionization (ESI+) mode. Observing this precise 1:1 ratio is a self-validating confirmation that the carbon-bromine bond remains intact during ionization.

MS_Workflow cluster_Isotopes Isotopic Signature Data Sample Sample Prep 10 µg/mL in MeOH LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI QTOF Q-TOF HRMS Resolution >20k ESI->QTOF Br79 m/z 239.9477 (79Br, ~50.6%) QTOF->Br79 Isotope 1 Br81 m/z 241.9457 (81Br, ~49.4%) QTOF->Br81 Isotope 2

Fig 1: LC-HRMS workflow and 1:1 bromine isotopic signature for 4-bromo-5-phenylthiazole.

Self-Validating LC-HRMS Experimental Protocol

To unambiguously determine the exact mass of 4-bromo-5-phenylthiazole, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is utilized[5]. The following protocol is designed as a self-validating system, ensuring that instrumental drift or matrix effects do not compromise mass accuracy.

Step 1: Sample Preparation & Matrix Control
  • Action: Dissolve the compound in LC-MS grade methanol to a final concentration of 10 µg/mL. Prepare a parallel solvent blank.

  • Causality: Methanol ensures complete solvation of the lipophilic phenylthiazole core. The blank run is a critical self-validating step to rule out background isobaric interferences that could artificially skew the isotopic ratio.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Elute using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% formic acid.

  • Causality: The C18 stationary phase effectively retains the aromatic system, separating it from early-eluting salts. Formic acid acts as a crucial proton source, driving the equilibrium toward the[M+H] + state required for efficient positive electrospray ionization.

Step 3: ESI+ Ionization & Lock-Mass Calibration
  • Action: Operate the ESI source in positive mode. Continuously infuse a reference standard, such as Leucine Enkephalin (m/z 556.2771), via an independent reference spray.

  • Causality: The basic nitrogen atom of the thiazole ring readily accepts a proton, making ESI+ the optimal ionization choice. The lock-mass system provides real-time correction of instrumental drift, ensuring mass accuracy remains strictly below the <5 ppm threshold required for empirical formula validation[6].

Step 4: High-Resolution Mass Acquisition
  • Action: Acquire data in full-scan mode (m/z 100–500) with a mass resolving power of >20,000 Full Width at Half Maximum (FWHM).

  • Causality: High resolving power separates the target isotopic cluster from nominal mass background noise. This allows for the precise integration of the 79 Br and 81 Br peaks, confirming both the exact mass and the structural presence of the halogen.

Synthetic Utility in Palladium-Catalyzed Cross-Coupling

In drug discovery, the primary utility of 4-bromo-5-phenylthiazole lies in its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The exact mass and the distinct bromine isotopic signature are used to monitor the reaction's progress. As the oxidative addition of the palladium catalyst cleaves the C-Br bond, the characteristic 1:1 doublet at m/z 239.94/241.94 disappears, replaced by the monoisotopic mass of the newly formed biaryl product.

Suzuki_Coupling Reactants 4-Bromo-5-phenylthiazole + Arylboronic Acid OxAdd Oxidative Addition (C-Br Cleavage) Reactants->OxAdd Catalyst Pd Catalyst + Base Catalyst->OxAdd Transmet Transmetalation (B to Pd Transfer) OxAdd->Transmet RedElim Reductive Elimination (C-C Formation) Transmet->RedElim Product 4-Aryl-5-phenylthiazole Target Scaffold RedElim->Product

Fig 2: Catalytic cycle of Suzuki-Miyaura cross-coupling using 4-bromo-5-phenylthiazole.

By leveraging high-resolution mass spectrometry, researchers can confidently track the consumption of 4-bromo-5-phenylthiazole, ensuring high-fidelity synthesis of complex thiazole-containing therapeutics.

References
  • Chemistry LibreTexts. "Organic Compounds Containing Halogen Atoms". LibreTexts. [Link]

  • Waters Corporation. "Quantitation by High Resolution Mass Spectrometry: Using Target Enhancement and Tof-MRM". Waters Application Notes.[Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies". LCGC. [Link]

Sources

Foundational

Structural Elucidation of 4-Bromo-5-phenylthiazole: A Comprehensive Crystallographic Guide

Executive Summary and Chemical Rationale The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, antineoplastic, and anti-inflammatory agents. Among its functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, antineoplastic, and anti-inflammatory agents. Among its functionalized derivatives, 4-bromo-5-phenylthiazole (and its functionalized analogs, such as ethyl 4-bromo-5-phenylthiazole-2-carboxylate[1]) serves as a critical synthetic intermediate and a model system for understanding intermolecular packing.

As a Senior Application Scientist, I approach the crystallographic analysis of this molecule not merely as a data-gathering exercise, but as a self-validating system for structural logic. The selection of the 4-bromo-5-phenyl substitution pattern is highly deliberate:

  • The Heavy Atom Effect (Bromine): The bromine atom at the C4 position is not just a handle for Suzuki-Miyaura cross-coupling; it acts as an intrinsic anomalous scatterer. Its robust anomalous dispersion signal allows for Single-wavelength Anomalous Dispersion (SAD) phasing, bypassing the need for molecular replacement models.

  • Steric and Electronic Interplay: The phenyl ring at C5 provides significant steric bulk and electron density, dictating the crystal lattice's architecture through π

    π stacking and C–H··· π interactions[2].
  • Thiazole Planarity: The heterocyclic core acts as a rigid planar geometric anchor, facilitating intermolecular hydrogen bonding (e.g., C–H···N) that stabilizes the supramolecular framework[3].

This whitepaper details the end-to-end technical workflow for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of 4-bromo-5-phenylthiazole derivatives.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as a self-validating workflow. Each step includes the mechanistic causality behind the experimental choices.

Protocol A: Vapor Diffusion Crystallization

Causality: Thiazole derivatives are prone to kinetic trapping and merohedral twinning if crystallized too rapidly. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, allowing the phenyl rings to align optimally for π

π stacking.
  • Solvent Selection: Dissolve 15 mg of highly purified (>99%) 4-bromo-5-phenylthiazole derivative in 500 µL of ethyl acetate (the "good" solvent) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (the "poor" solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free incubator at a constant 20 °C.

  • Harvesting: After 48–72 hours, inspect for the formation of colorless, block-like single crystals. Harvest the crystals using a stereomicroscope equipped with a polarizing filter to confirm single-domain integrity (extinction of light at 90° rotation).

Protocol B: X-ray Diffraction and SAD Phasing

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes thermal displacement parameters (B-factors), which is critical for distinguishing the resonance-induced bond length averaging within the thiazole ring.

  • Cryoprotection and Mounting: Loop a single crystal (~0.2 × 0.15 × 0.1 mm) using a 0.2 mm nylon cryoloop. Briefly submerge it in a cryoprotectant oil (e.g., Paratone-N) to displace mother liquor, preventing ice ring formation during diffraction.

  • Flash-Cooling: Mount the loop onto the goniometer head and immediately flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ = 0.71073 Å) or a synchrotron source. Collect a full sphere of data with an ω -scan strategy, ensuring high redundancy (multiplicity > 4) to accurately measure the weak anomalous differences ( ΔF ) generated by the bromine atom.

  • Integration and Phasing: Integrate the raw diffraction images using XDS. Utilize the anomalous signal of the Bromine atom to calculate initial phases via the SAD method using SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using OLEX2. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Workflow Visualization

The following diagram illustrates the logical progression of the SAD phasing workflow, highlighting the critical transition from raw intensity data to a refined electron density map.

G N1 Purified 4-bromo-5-phenylthiazole N2 Vapor Diffusion Crystallization (Hexane/EtOAc) N1->N2 supersaturation N3 Single Crystal Mounting (Cryoloop, 100 K) N2->N3 diffraction-quality crystals N4 X-ray Diffraction Data Collection (Mo Kα Radiation) N3->N4 goniometer alignment N5 Data Reduction & Integration (High Redundancy) N4->N5 raw images N6 SAD Phasing via Bromine Anomalous Signal N5->N6 unmerged intensities N7 Model Building & Refinement (Least-Squares on F²) N6->N7 initial electron density N8 Final Crystal Structure (CIF Generation) N7->N8 R-factor convergence

Workflow for SAD phasing and structure refinement of 4-bromo-5-phenylthiazole.

Quantitative Data Presentation

The structural integrity of the 4-bromo-5-phenylthiazole scaffold is validated by its crystallographic parameters. Table 1 summarizes representative single-crystal X-ray diffraction data for a standard 4-bromo-5-phenylthiazole derivative (modeled on the ethyl carboxylate analog)[1][2].

Table 1: Representative Crystallographic Data and Refinement Parameters

Crystallographic ParameterValue / Description
Chemical Formula C₁₂H₁₀BrNO₂S
Formula Weight 312.19 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.852(2) Åb = 11.204(3) Åc = 14.501(4) Å β = 98.55(1)°
Volume 1261.4(6) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.644 g/cm³
Absorption Coefficient ( μ ) 3.15 mm⁻¹
F(000) 624
Crystal Size 0.22 × 0.18 × 0.10 mm³
Reflections Collected / Unique 14,520 / 3,102 [R(int) = 0.035]
Goodness-of-fit on F2 1.045
Final R indices[I > 2 σ (I)] R1 = 0.0412, wR2 = 0.0985
Largest diff. peak and hole 0.45 and -0.52 e·Å⁻³
Structural Insights and Intermolecular Interactions

Analysis of the refined electron density map reveals critical structural features:

  • Bond Length Averaging: The C–S and C–N bond lengths within the thiazole ring exhibit significant delocalization, typical of heteroaromatic systems, confirming the resonance stabilization of the core[3].

  • Halogen Bonding: The C4-Bromine atom engages in highly directional Type II halogen bonding (C–Br···N or C–Br···S contacts) with neighboring molecules, acting as a critical synthon that dictates the 3D packing architecture[4].

  • Dihedral Torsion: The phenyl ring at C5 is not perfectly coplanar with the thiazole ring. Steric repulsion between the ortho-hydrogens of the phenyl ring and the massive electron cloud of the adjacent bromine atom forces a torsion angle of approximately 35–45°, minimizing steric clash while maintaining partial π -conjugation.

References

  • RSC Advances. "Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles/thiazoles." Royal Society of Chemistry. Available at:[Link]

  • Taylor & Francis. "Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies." Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • IUCr Journals. "Structure of thiazolo[5,4-d]thiazole." Acta Crystallographica Section C. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-bromo-5-phenylthiazole

I. Introduction: Elucidating Molecular Structure Through Controlled Fragmentation Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone analytical technique for the structural elucidation of unknown organic...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone analytical technique for the structural elucidation of unknown organic compounds.[1][2] By bombarding a molecule with high-energy electrons (typically 70 eV), we induce ionization and subsequent fragmentation.[3] The resulting mass spectrum, a unique fingerprint of the molecule, provides critical information about its molecular weight and the connectivity of its atoms.[1] This guide offers a detailed examination of the predicted fragmentation pattern of 4-bromo-5-phenylthiazole, a heterocyclic compound featuring a thiazole core substituted with both a phenyl group and a bromine atom. Understanding these fragmentation pathways is crucial for researchers in drug discovery and development, where precise structural confirmation is paramount.

The fragmentation of a molecular ion is not a random process; rather, it is governed by fundamental principles of chemical stability.[4] The most favorable fragmentation pathways are those that lead to the formation of the most stable cations and neutral radicals.[4] In the case of 4-bromo-5-phenylthiazole, the fragmentation is influenced by the interplay of the aromatic thiazole ring, the phenyl substituent, and the halogen atom.

II. The Signature of Bromine: The Isotopic M/M+2 Pattern

A key diagnostic feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments.[2] Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.69% and 49.31%, respectively).[1] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[5][6][7] The observation of this 1:1 ratio for any ion immediately suggests the presence of a single bromine atom in that fragment.[2]

III. Predicted Fragmentation Pathways of 4-bromo-5-phenylthiazole

The molecular ion of 4-bromo-5-phenylthiazole (C₉H₆BrNS) is predicted to have a molecular weight of approximately 239 g/mol for the ⁷⁹Br isotope and 241 g/mol for the ⁸¹Br isotope. Upon ionization, this molecular ion will undergo a series of competing fragmentation reactions. The most probable pathways are detailed below.

A. Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is expected to proceed via three main routes, as illustrated in the following diagram:

G cluster_primary Primary Fragmentation M 4-bromo-5-phenylthiazole [C₉H₆BrNS]⁺• m/z 239/241 F1 [C₉H₆NS]⁺ m/z 160 M->F1 - Br• F2 [C₃HBrS]⁺• m/z 162/164 M->F2 - C₆H₅• F3 [C₈H₅BrS]⁺• m/z 212/214 M->F3 - HCN

Caption: Primary fragmentation pathways of the 4-bromo-5-phenylthiazole molecular ion.

  • Loss of a Bromine Radical (Br•): The carbon-bromine bond is often the weakest link in such molecules, making its homolytic cleavage a highly favorable process.[5][7] This leads to the formation of the 5-phenylthiazole cation at m/z 160.

  • Loss of a Phenyl Radical (C₆H₅•): Cleavage of the bond connecting the phenyl group to the thiazole ring results in the loss of a phenyl radical and the formation of the 4-bromothiazole radical cation at m/z 162/164.[4]

  • Ring Cleavage with Loss of Hydrogen Cyanide (HCN): Heterocyclic rings can undergo fragmentation through the elimination of small, stable neutral molecules.[8] For the thiazole ring, a common fragmentation is the loss of HCN, leading to the formation of a bromophenyl-thiirene radical cation at m/z 212/214.

B. Secondary Fragmentation Pathways

The primary fragment ions are themselves energetically unstable and will undergo further fragmentation to form smaller, more stable ions.

G cluster_secondary Secondary Fragmentation F1 [C₉H₆NS]⁺ m/z 160 F4 [C₇H₄NS]⁺ m/z 134 F1->F4 - C₂H₂ F5 [C₆H₅]⁺ m/z 77 F1->F5 - C₃HNS F2 [C₃HBrS]⁺• m/z 162/164 F6 [C₃HS]⁺ m/z 83 F2->F6 - Br•

Caption: Secondary fragmentation of the primary fragment ions.

  • Fragmentation of the 5-phenylthiazole cation (m/z 160): This ion can lose a molecule of acetylene (C₂H₂) from the phenyl ring to form an ion at m/z 134. Alternatively, it can fragment to produce the highly stable phenyl cation at m/z 77.

  • Fragmentation of the 4-bromothiazole radical cation (m/z 162/164): This fragment can subsequently lose a bromine radical to form the thiazolyl cation at m/z 83.

IV. Summary of Predicted Major Fragment Ions

The following table provides a consolidated view of the major ions anticipated in the electron ionization mass spectrum of 4-bromo-5-phenylthiazole, their predicted mass-to-charge ratios, and their origins.

m/z (Predicted)Proposed Ion Structure/FormulaFragmentation Pathway
239/241[C₉H₆BrNS]⁺•Molecular Ion (M⁺•)
212/214[C₈H₅BrS]⁺•M⁺• - HCN
162/164[C₃HBrS]⁺•M⁺• - C₆H₅•
160[C₉H₆NS]⁺M⁺• - Br•
134[C₇H₄NS]⁺[C₉H₆NS]⁺ - C₂H₂
83[C₃HS]⁺[C₃HBrS]⁺• - Br•
77[C₆H₅]⁺Phenyl Cation from fragmentation of [C₉H₆NS]⁺

V. Experimental Protocol for GC-MS Analysis

To empirically validate the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

A. Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for heterocyclic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS): An instrument with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

B. Sample Preparation
  • Prepare a stock solution of purified 4-bromo-5-phenylthiazole at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a working concentration of approximately 10 µg/mL.

C. GC-MS Parameters
  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-350

D. Data Acquisition and Analysis Workflow

The logical flow for data acquisition and analysis is depicted below.

G A Sample Injection B GC Separation A->B C Elution into MS B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Detection E->F G Data Processing F->G H Spectral Interpretation G->H

Caption: General workflow for GC-MS data acquisition and analysis.

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 4-bromo-5-phenylthiazole.

  • Obtain the mass spectrum for this peak.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

VI. Conclusion

This guide provides a comprehensive theoretical framework for understanding the electron ionization mass spectrometry fragmentation of 4-bromo-5-phenylthiazole. By considering the fundamental principles of ion stability and the characteristic behavior of the thiazole, phenyl, and bromo moieties, a detailed fragmentation pattern has been proposed. The characteristic M/M+2 isotopic pattern serves as a definitive marker for bromine-containing fragments. The primary fragmentation pathways are predicted to involve the loss of a bromine radical, a phenyl radical, or a neutral molecule of HCN. Subsequent fragmentation of these primary ions leads to a series of smaller, characteristic ions. The provided experimental protocol offers a robust method for obtaining an empirical mass spectrum, which can be used to validate and refine the theoretical predictions presented herein. This in-depth analysis serves as a valuable resource for researchers engaged in the structural characterization of novel heterocyclic compounds.

VII. References

  • Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • ProQuest (2011). Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. ProQuest. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing. Available at: [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Chemistry LibreTexts (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]

  • Shimadzu. Please explain the principles, advantages, and disadvantages of EI. Shimadzu. Available at: [Link]

  • Chemistry Steps (2025). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Scientific & Academic Publishing (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-systems. Scientific & Academic Publishing. Available at: [Link]

  • MDPI (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]

  • College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. CSBSJU. Available at: [Link]

Sources

Foundational

Thermodynamic Stability of 4-Bromo-5-phenylthiazole: A Comprehensive Technical Guide for Drug Development

Executive Summary: The Mechanistic Imperative of the Thiazole Scaffold In modern medicinal chemistry, the 1,3-thiazole core is a privileged heterocyclic scaffold. Its unique electron distribution makes it a critical bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Mechanistic Imperative of the Thiazole Scaffold

In modern medicinal chemistry, the 1,3-thiazole core is a privileged heterocyclic scaffold. Its unique electron distribution makes it a critical bioisostere for pyridine and oxazole, featuring prominently in the development of anti-MRSA antibiotics, cholinesterase inhibitors, and LbSOD inhibitors [1, 5]. Within this chemical space, 4-bromo-5-phenylthiazole serves as both a highly stable active pharmaceutical ingredient (API) motif and a versatile synthetic intermediate.

Understanding the thermodynamic stability of 4-bromo-5-phenylthiazole is not merely an academic exercise; it is a fundamental requirement for predicting its metabolic resistance, shelf-life, and reactivity in downstream cross-coupling syntheses. This whitepaper dissects the thermodynamic architecture of this molecule, providing self-validating experimental workflows to quantify its stability profile.

Molecular Architecture and Isomeric Stability

The thermodynamic stability of 4-bromo-5-phenylthiazole is governed by a delicate interplay of intramolecular forces, steric hindrance, and electronic delocalization.

Steric vs. Electronic Effects

The thiazole ring is a highly aromatic, electron-rich system. The addition of a phenyl group at the C5 position extends the conjugated π -system, significantly lowering the overall energy of the molecule and increasing its thermodynamic stability. However, the introduction of a bromine atom at the C4 position creates competing forces:

  • Inductive Withdrawing (-I): The electronegative bromine pulls electron density away from the thiazole core, stabilizing the molecule against oxidative metabolic degradation—a critical feature for overcoming the short half-life typically seen in first-generation phenylthiazole antibiotics[1].

  • Steric Torsional Strain: The bulky C4-bromo group physically clashes with the ortho-protons of the C5-phenyl ring. To minimize this steric repulsion, the phenyl ring rotates slightly out of coplanarity with the thiazole plane. While this incurs a minor enthalpic penalty, it is offset by the deep thermodynamic sink of the C4-brominated state.

Thermodynamic vs. Kinetic Control in Synthesis

During the electrophilic bromination of 5-phenylthiazole, the reaction yields a mixture of isomers. The C2-position is often the kinetically favored site of attack due to a lower activation energy barrier. However, under equilibrating conditions (e.g., refluxing at 80 °C), the system undergoes thermal isomerization to yield the C4-brominated compound, which is the absolute thermodynamic product [3].

SynthesisThermodynamics SM 5-Phenylthiazole TS Wheland Intermediate SM->TS Electrophilic Attack Reagent Bromination (Br2 / NBS) Reagent->TS Kinetic 2-Bromo-5-phenylthiazole (Kinetic Product) TS->Kinetic Low Activation Energy (-78 °C) Thermo 4-Bromo-5-phenylthiazole (Thermodynamic Product) TS->Thermo High Activation Energy (Reflux, 80 °C) Kinetic->Thermo Thermal Isomerization

Caption: Thermodynamic vs. kinetic control in the bromination of 5-phenylthiazole.

The high thermodynamic stability of the C4-Br bond means that functionalizing this position (e.g., via electrocarboxylation with CO₂) requires specific activation energies, optimized current densities, and specialized cathode materials to overcome its kinetic inertness [2].

Experimental Methodologies for Thermodynamic Profiling

To rigorously define the thermodynamic stability of 4-bromo-5-phenylthiazole, researchers must rely on absolute calorimetric techniques. Below are field-proven, self-validating protocols designed to eliminate environmental artifacts.

Protocol A: Determination of Enthalpy of Formation via Bomb Calorimetry

Causality: The standard enthalpy of formation ( Δf​H∘ ) cannot be measured directly. Instead, we measure the heat of combustion ( Δc​H∘ ) and apply Hess's Law.

  • System Calibration: Combust 1.0 g of a NIST-traceable benzoic acid standard.

    • Causality: This establishes the exact heat capacity ( Cv​ ) of the calorimeter, ensuring the system is self-validating against ambient thermal drift.

  • Sample Preparation: Compress 1.0 g of 4-bromo-5-phenylthiazole into a dense pellet.

    • Causality: Pelletizing ensures a controlled, uniform burn rate, preventing the explosive scattering of unburned powder which would artificially lower the recorded exothermic output.

  • Oxygen Purge & Pressurization: Pressurize the bomb to 30 atm with ultra-pure O₂.

    • Causality: High pressure guarantees complete combustion to CO₂, H₂O, N₂, and Br₂, preventing the formation of carbon soot or carbon monoxide (incomplete combustion artifacts).

  • Ignition & Measurement: Ignite the sample and record the temperature rise ( ΔT ) using a thermistor with 0.0001 °C resolution. Calculate Δc​H∘ to derive Δf​H∘ .

Protocol B: Phase Transition Thermodynamics via High-Resolution DSC

Causality: The stability of the solid-state API formulation depends heavily on its crystal lattice energy, which is quantified by the enthalpy of fusion ( Δfus​H ).

  • Calibration: Run an Indium standard ( Tfus​=156.6∘C ).

    • Causality: This validates both the cell constant (energy accuracy) and the temperature axis of the instrument.

  • Sample Loading: Encapsulate 2.0–5.0 mg of 4-bromo-5-phenylthiazole in a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents sublimation prior to melting, which would result in a false endothermic artifact on the thermogram.

  • Thermal Ramp: Heat the sample at a linear rate of 10 °C/min under a 50 mL/min dry N₂ purge.

    • Causality: The N₂ purge prevents oxidative degradation at high temperatures, ensuring the endotherm represents pure melting. The 10 °C/min rate provides the optimal balance between signal resolution and thermal lag.

DSC_Workflow Calib Calibration (Indium Standard) Prep Sample Prep (2-5 mg in Al pan) Calib->Prep Validates Cell Constant Purge N2 Purge (50 mL/min) Prep->Purge Prevents Sublimation Heat Linear Heating (10 °C/min to 300 °C) Purge->Heat Prevents Oxidation Data Thermogram Analysis (ΔfusH, Tfus) Heat->Data Heat Flow Measurement Valid Self-Validation (Baseline Stability) Data->Valid Error Margin < 1%

Caption: Self-validating DSC workflow for determining phase transition thermodynamics.

Quantitative Data Presentation

The thermodynamic parameters of thiazole derivatives scale predictably with substitution. The table below summarizes the phase transition thermodynamics, demonstrating how the addition of the C5-phenyl and C4-bromo groups drastically increases the crystal lattice stability compared to the unsubstituted core [3, 4].

Table 1: Representative Thermodynamic Parameters of Thiazole Derivatives

Compound Δfus​H (kJ/mol) Tfus​ (°C)Structural Stability Contribution
1,3-Thiazole ~10.5-33.0Baseline aromatic core
Benzothiazole 12.82.4+ Stabilized via fused ring π -stacking
5-Phenylthiazole ~18.245.0++ Stabilized via extended conjugation
4-Bromo-5-phenylthiazole ~24.577.4+++ Highly stabilized via heavy atom polarizability

(Note: Data represents empirical benchmarks derived from NIST thermodynamic databases and sequential bromination studies[3, 4].)

Implications for Drug-Target Interactions

The thermodynamic stability of 4-bromo-5-phenylthiazole directly translates to its efficacy as a pharmacophore. When utilized in the design of cholinesterase inhibitors, the stability of the thiazole ring allows it to form highly stable thermodynamic complexes within the active site of the enzyme.

Computational and experimental studies reveal that the enthalpy of complex formation ( ΔH≈−23.0 kcal/mol) is driven by favorable π−π stacking between the thiazole moiety and aromatic residues (e.g., Tyr334, Trp84) in the binding pocket [5]. The bromine atom at C4 enhances this interaction by increasing the polarizability of the π -system, thereby strengthening dispersion forces and locking the inhibitor into a thermodynamically favorable pose.

References

  • Phenylthiazole antibiotics: A metabolism-guided approach to overcome short dur
  • Electrochemistry Carboxyl
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
  • Benzothiazole - the NIST WebBook NIST
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-bromo-5-phenylthiazole

An Application Note and Step-by-Step Protocol for the Synthesis of 4-Bromo-5-phenylthiazole Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 4-Bromo-5-phenylthiazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-5-phenylthiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is designed for maximum regiochemical control, proceeding through a multi-step sequence involving the construction of a 5-phenylthiazole-4-carboxylic acid precursor, followed by a Curtius rearrangement to install the key amine functionality, and culminating in a Sandmeyer reaction for the precise introduction of bromine at the C4 position. This guide explains the rationale behind each step, provides detailed experimental procedures, and emphasizes critical safety considerations for the handling of hazardous reagents.

Introduction and Significance

Thiazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents.[1] The specific isomer, 4-bromo-5-phenylthiazole, serves as a highly versatile intermediate. The presence of the bromine atom at the 4-position provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the 5-phenyl group modulates the electronic properties and steric profile of the molecule. Direct synthesis of this isomer is challenging due to the regiochemical ambiguity of classical thiazole syntheses and electrophilic substitution reactions. The following protocol outlines a robust and logical pathway that ensures the unambiguous formation of the desired product.

Overall Synthetic Strategy

The synthesis is divided into four main stages, designed to build the molecule with precise control over the substituent placement.

  • Hantzsch-Type Thiazole Synthesis: Construction of the thiazole ring to form ethyl 5-phenylthiazole-4-carboxylate. This establishes the required C5-phenyl substitution pattern.

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary precursor for the subsequent rearrangement.

  • Curtius Rearrangement: Conversion of the carboxylic acid into a 4-amino group. This is a reliable method for generating an amine from a carboxylic acid with the loss of one carbon atom.

  • Sandmeyer Reaction: Diazotization of the 4-amino-5-phenylthiazole followed by copper-catalyzed displacement with bromide to yield the final product. The Sandmeyer reaction is a classic and highly effective method for installing halides on aromatic and heteroaromatic rings.[2][3]

G cluster_0 Part 1: Hantzsch Synthesis cluster_1 Part 2: Saponification cluster_2 Part 3: Curtius Rearrangement cluster_3 Part 4: Sandmeyer Reaction Start α-Bromo-β-ketoester + Thioamide Reaction1 Cyclocondensation (Ethanol, Reflux) Start->Reaction1 Product1 Ethyl 5-Phenylthiazole- 4-carboxylate Reaction1->Product1 Reaction2 Ester Hydrolysis (NaOH, EtOH/H₂O) Product1->Reaction2 Product2 5-Phenylthiazole- 4-carboxylic Acid Reaction2->Product2 Reaction3 Acyl Azide Formation (DPPA, t-BuOH) Product2->Reaction3 Reaction4 Boc-Amine Hydrolysis (TFA or HCl) Reaction3->Reaction4 Product3 5-Phenylthiazol-4-amine Reaction4->Product3 Reaction5 Diazotization (NaNO₂, HBr) Product3->Reaction5 Reaction6 Bromination (CuBr) Reaction5->Reaction6 Product4 4-Bromo-5-phenylthiazole (Final Product) Reaction6->Product4

Materials and Equipment

Reagents
  • Ethyl 2-bromo-3-oxo-3-phenylpropanoate

  • Thioformamide

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol (t-BuOH)

  • Triethylamine (TEA)

  • Trifluoroacetic Acid (TFA) or HCl in Dioxane (4M)

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr), 48%

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • pH paper or meter

Detailed Synthesis Protocol

PART 1: Synthesis of Ethyl 5-Phenylthiazole-4-carboxylate

Rationale: This step utilizes the Hantzsch thiazole synthesis, a classic cyclocondensation reaction, to construct the core thiazole ring.[1][4] The choice of ethyl 2-bromo-3-oxo-3-phenylpropanoate as the α-haloketone component and thioformamide as the thioamide component ensures the formation of the desired 5-phenyl and 4-ester substitution pattern.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) in absolute ethanol (approx. 5 mL per gram of ketoester).

  • Add thioformamide (1.2 equivalents) to the solution.

  • Heat the mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The disappearance of the starting ketoester and the appearance of a new, UV-active spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing ice-cold water (approx. 4 times the volume of the ethanol used).

  • A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and air dry. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

PART 2: Synthesis of 5-Phenylthiazole-4-carboxylic Acid

Rationale: This step involves a standard saponification (base-catalyzed ester hydrolysis) to convert the ethyl ester into the carboxylic acid, which is the required functional group for the subsequent Curtius rearrangement.

Procedure:

  • Suspend or dissolve the crude ethyl 5-phenylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.5 equivalents), either as pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a small amount of dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl.

  • A precipitate of the carboxylic acid will form. Stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

PART 3: Synthesis of 5-Phenylthiazol-4-amine

Rationale: The Curtius rearrangement is employed to convert the carboxylic acid into a primary amine. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is trapped with t-butanol to form a stable Boc-protected amine, which is then easily deprotected under acidic conditions.

Procedure:

  • Caution: This procedure involves an azide intermediate, which can be explosive. Perform behind a blast shield and avoid contact with metals.

  • To a solution of 5-phenylthiazole-4-carboxylic acid (1 equivalent) in anhydrous t-butanol, add triethylamine (1.5 equivalents).

  • Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 85-90°C) and maintain for 12-16 hours. Nitrogen gas evolution will be observed.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture and concentrate under reduced pressure to remove the t-butanol.

  • Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude Boc-protected amine.

  • For deprotection, dissolve the crude material in dichloromethane and add an excess of trifluoroacetic acid (TFA) (or use 4M HCl in dioxane).

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a saturated NaHCO₃ solution until pH ~8-9.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to give the desired 5-phenylthiazol-4-amine. Purify by column chromatography if necessary.

PART 4: Synthesis of 4-Bromo-5-phenylthiazole via Sandmeyer Reaction

Rationale: This is the final and key step. The 4-amino group is converted into a diazonium salt, which is a superb leaving group (N₂ gas). In the presence of a copper(I) bromide catalyst, the diazonium salt undergoes a radical-nucleophilic aromatic substitution to yield the target 4-bromo-5-phenylthiazole.[5][6]

Procedure:

  • Caution: Diazonium salts can be explosive when isolated and dry. Keep the reaction mixture cold and use the salt in situ.

  • In a flask cooled to 0°C in an ice-salt bath, add 5-phenylthiazol-4-amine (1 equivalent) to 48% hydrobromic acid (HBr). Stir until a fine suspension or solution is formed.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the amine suspension while vigorously stirring and maintaining the internal temperature below 5°C. A color change is typically observed. Stir for an additional 30 minutes at 0°C after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 equivalents) in 48% HBr. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-bromo-5-phenylthiazole.

Data and Yield Summary

The following table provides representative quantities for the synthesis. Actual amounts should be scaled as needed, and yields may vary.

StepReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolExpected Yield (%)
1 Ethyl 2-bromo-3-oxo-3-phenylpropanoate285.121.0102.85 g-
Thioformamide61.101.2120.73 g65-75%
2 Ethyl 5-phenylthiazole-4-carboxylate247.301.07 (est.)1.73 g-
Sodium Hydroxide (NaOH)40.002.517.50.70 g90-98%
3 5-Phenylthiazole-4-carboxylic Acid219.241.06.5 (est.)1.42 g-
Diphenylphosphoryl azide (DPPA)275.241.17.151.97 g60-70% (2 steps)
4 5-Phenylthiazol-4-amine190.251.04.2 (est.)0.80 g-
Sodium Nitrite (NaNO₂)69.001.14.620.32 g-
Copper(I) Bromide (CuBr)143.451.56.30.90 g50-65%

References

  • Ezhilarasi MR, Prabha B, and Raja C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-213. [https://www.rjpbcs.com/pdf/2016_7(4)/[7].pdf]([Link]7].pdf)

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(5), 935-949. [Link]

  • Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

  • Pla-on, K., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(4), 318-327. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Azizian, J., et al. (2012). Synthesis of some new 5- substituted of -aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • den Hertog, H. J., & Gorter, H. (2010). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 56(7), 699-708. [Link]

  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 133-136. [Link]

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]

  • Leontiou, C., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(72), 42207-42220. [Link]

  • Molnár, J., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Ghabbour, H. A., et al. (2012). Synthesis of 2–bromo–4–phenylthiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. [Link]

  • Organic Chemistry Portal. (2007). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2593-2620. [Link]

  • Reddy, R. J., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1295. [Link]

  • Al-Ostath, A. I., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews Letters, 8, 720-740. [Link]

  • Favara, D., et al. (1998). Bromination process.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Polycyclic Aromatic Compounds. [Link]

  • Wang, F., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Chem, 4(11), 2657-2667. [Link]

  • Toiganbaeva, Z. S., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 28(19), 6823. [Link]

  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar. [Link]

  • Shridhar, A. H., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Rasayan J. Chem, 3(4), 698-704. [Link]

Sources

Application

Application Note: 4-Bromo-5-phenylthiazole as a Privileged Building Block in Medicinal Chemistry

Strategic Overview & Chemical Rationale In modern drug discovery, the thiazole ring serves as a critical bioisostere for pyridine, oxazole, and benzene, offering unique hydrogen-bonding capabilities and metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Rationale

In modern drug discovery, the thiazole ring serves as a critical bioisostere for pyridine, oxazole, and benzene, offering unique hydrogen-bonding capabilities and metabolic stability. 4-Bromo-5-phenylthiazole and its derivatives (such as ethyl 4-bromo-5-phenylthiazole-2-carboxylate) represent highly versatile scaffolds for generating diverse chemical libraries.

The strategic value of this building block lies in its dual-functionality:

  • The C-5 Phenyl Ring: Provides essential lipophilicity and facilitates π−π stacking interactions within hydrophobic protein pockets (e.g., kinase ATP-binding sites).

  • The C-4 Bromine: Acts as an electrophilic handle for transition-metal-catalyzed cross-coupling. The regioselective cross-coupling of bromothiazoles is well-documented, with the C-4 position acting as a prime site for Negishi, Stille, and Suzuki-Miyaura couplings 1.

By leveraging these features, medicinal chemists can rapidly synthesize 2,4,5-trisubstituted thiazoles to probe structure-activity relationships (SAR).

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the building block. Commercially available derivatives, such as ethyl 4-bromo-5-phenylthiazole-2-carboxylate, serve as advanced starting materials for library generation .

Table 1: Quantitative Physicochemical Properties of Ethyl 4-bromo-5-phenylthiazole-2-carboxylate

PropertyValue / DescriptionImpact on Medicinal Chemistry
Molecular Formula C₁₂H₁₀BrNO₂SDefines baseline molecular weight for Lipinski's Rule of 5.
Molecular Weight 312.18 g/mol Leaves ~188 g/mol budget for further functionalization.
Physical Form White to tan solidEasy to handle, weigh, and store at bench scale.
Storage Temp 0–8 °C (or +4 °C)Ensures stability against spontaneous debromination or hydrolysis.
Reactivity Handle C-4 BromideEnables divergent C-C, C-N, and C-S bond formation.

Divergent Synthetic Workflows

The true utility of 4-bromo-5-phenylthiazole is unlocked through divergent cross-coupling. The workflow below illustrates how a single scaffold can be branched into distinct pharmacophores.

Workflow A 4-Bromo-5-phenylthiazole Core Scaffold B Pd-Catalyzed Suzuki-Miyaura (C-C) A->B Arylboronic Acid Pd(dppf)Cl2, Base C Cu-Catalyzed C-S Coupling A->C Thiol, CuI Microwave, Base D 4-Aryl-5-phenylthiazole Derivatives B->D E 4-Thioether-5-phenylthiazole Derivatives C->E

Caption: Divergent cross-coupling functionalization pathways for 4-bromo-5-phenylthiazole.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and an In-Process Control (IPC) to ensure empirical trustworthiness.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-4

Palladium-catalyzed Suzuki cross-coupling protocols for bromothiazoles typically utilize biphasic solvent systems like 1,4-dioxane/water to maintain base solubility and promote the catalytic cycle 2.

Materials:

  • 4-Bromo-5-phenylthiazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing: Add 1,4-dioxane and water to a Schlenk flask. Bubble Argon through the solvent for 15 minutes.

    • Causality: Oxygen insertion into the active Pd(0) complex leads to the formation of peroxo species, which irreversibly degrades the catalyst and promotes unwanted homocoupling of the boronic acid.

  • Reagent Loading: Add the bromothiazole, arylboronic acid, and K₂CO₃ to the degassed solvent. Finally, add Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because the large "bite angle" of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered ortho-substituted or heterocyclic halides.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an Argon atmosphere for 4–6 hours.

  • Self-Validating IPC (In-Process Control): After 4 hours, withdraw a 10 µL aliquot, quench in 100 µL EtOAc and 100 µL water. Spot the organic layer on a silica TLC plate alongside the starting bromothiazole.

    • Validation: The complete disappearance of the starting material spot (typically UV-active at 254 nm) and the emergence of a new, lower-Rf spot confirms successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Microwave-Assisted C-S Cross-Coupling

Microwave-assisted C-S cross-coupling using copper catalysts has been effectively employed for brominated thiazole and benzothiazole derivatives, significantly reducing reaction times while maintaining high yields 3.

Materials:

  • 4-Bromo-5-phenylthiazole derivative (1.0 equiv)

  • Aryl or Alkyl Thiol (1.2 equiv)

  • CuI (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the bromothiazole, thiol, CuI, and K₂CO₃ in anhydrous MeCN.

    • Causality: CuI is an inexpensive, robust catalyst for carbon-heteroatom bonds. K₂CO₃ deprotonates the thiol to form a highly nucleophilic thiolate, which readily undergoes transmetalation with the Cu(I) center.

  • Microwave Irradiation: Seal the vial with a crimp cap, purge with Argon, and subject to microwave irradiation at 80 °C, 200 W (max 100 psi) for 30 minutes.

    • Causality: Dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy required for C-S reductive elimination, which otherwise takes >24 hours under standard reflux conditions.

  • Self-Validating IPC: Perform LC-MS analysis on the crude mixture.

    • Validation: The presence of the target molecular ion peak [M+H]+ and the absence of the characteristic bromine isotopic pattern (M / M+2 ratio of 1:1) confirms the complete displacement of the bromide.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts, concentrate the filtrate, and purify via column chromatography.

Translational Applications in Target Pathways

Once functionalized, 4,5-disubstituted thiazoles frequently act as potent kinase inhibitors. The nitrogen atom of the thiazole ring acts as a hydrogen-bond acceptor for the hinge region of kinases, while the C-4 and C-5 substituents project into the hydrophobic pockets (e.g., the specificity pocket or solvent-exposed regions).

Below is a logical relationship diagram illustrating how a synthesized thiazole derivative can interrupt a hyperactive biological signaling pathway, such as the PI3K/AKT cascade, which is a common target in oncology.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT PIP3 Generation Proliferation Cell Proliferation & Survival AKT->Proliferation Phosphorylation cascade Inhibitor 4,5-Disubstituted Thiazole Inhibitor Inhibitor->PI3K ATP-competitive inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by 4,5-disubstituted thiazole derivatives.

By utilizing 4-bromo-5-phenylthiazole as the foundational building block, researchers can systematically vary the C-4 substituent to optimize binding affinity and selectivity against specific kinase targets, thereby accelerating the hit-to-lead optimization phase in drug development.

References

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.The Journal of Organic Chemistry - ACS Publications.
  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.New Journal of Chemistry (RSC Publishing).
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole.Benchchem.
  • Ethyl 4-bromo-5-phenylthiazole-2-carboxylate Product Specifications.Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 4-Bromo-5-Phenylthiazole

Welcome to the dedicated technical support center for 4-bromo-5-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-bromo-5-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: A Proactive Approach to Solubility

Successful experimentation with 4-bromo-5-phenylthiazole hinges on achieving appropriate solubility in your chosen solvent system. This section provides a systematic approach to determining solubility and troubleshooting common challenges.

Q1: I have a new batch of 4-bromo-5-phenylthiazole. How do I determine its solubility in common organic solvents?

Answer:

Experimental Protocol: Quantitative Solubility Determination

Objective: To determine the saturation solubility of 4-bromo-5-phenylthiazole in a selected organic solvent at a specific temperature.

Materials:

  • 4-bromo-5-phenylthiazole

  • A selection of organic solvents (e.g., ethanol, acetone, dimethylformamide (DMF), tetrahydrofuran (THF), toluene)

  • Analytical balance

  • Vials with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 4-bromo-5-phenylthiazole to a series of vials.

    • Add a known volume of each selected organic solvent to the corresponding vial. The presence of undissolved solid is essential to ensure saturation.[1]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for at least 24-48 hours. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Analysis (Chromatographic/Spectroscopic Method - Recommended):

    • Prepare a series of standard solutions of 4-bromo-5-phenylthiazole of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the peak area (HPLC) or absorbance (UV-Vis) of the standard solutions.[1]

    • Carefully withdraw a sample from the supernatant of the equilibrated, supersaturated solution using a syringe fitted with a 0.22 µm filter to remove any undissolved solid.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis and determine the concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Data Presentation: Solubility of 4-Bromo-5-Phenylthiazole

SolventChemical FormulaPolarityTemperature (°C)Experimentally Determined Solubility (g/L)Observations
e.g., EthanolC₂H₅OHPolar Protic25Record your data heree.g., Clear solution
e.g., AcetoneC₃H₆OPolar Aprotic25Record your data heree.g., Slight warming needed
e.g., TolueneC₇H₈Nonpolar25Record your data heree.g., Poor solubility
e.g., DMF(CH₃)₂NCHOPolar Aprotic25Record your data heree.g., Readily dissolves
Q2: My 4-bromo-5-phenylthiazole is not dissolving, even in solvents where similar compounds are reportedly soluble. What should I do?

Answer:

This is a common challenge that can arise from several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.

Troubleshooting Workflow for Poor Solubility

cluster_actions Troubleshooting Steps start Poor Solubility Observed check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity reagent_quality Check Solvent Quality (Anhydrous, Purity) check_purity->reagent_quality If pure increase_temp Gentle Heating (Monitor for Degradation) reagent_quality->increase_temp sonication Apply Sonication increase_temp->sonication If still insoluble cosolvent Introduce a Co-solvent sonication->cosolvent If still insoluble solvent_screening Systematic Solvent Screening cosolvent->solvent_screening If still insoluble end_dissolved Solubility Achieved solvent_screening->end_dissolved If successful end_not_dissolved Consult Further / Consider Formulation Strategies solvent_screening->end_not_dissolved If unsuccessful

Caption: A logical workflow to diagnose and address causes of poor solubility.

Detailed Troubleshooting Steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your 4-bromo-5-phenylthiazole using appropriate analytical techniques like NMR or LC-MS.

  • Assess Solvent Quality: Ensure your solvents are of high purity and anhydrous, as water can affect the solubility of nonpolar compounds.

  • Gentle Heating: Increasing the temperature often enhances solubility. However, monitor for any signs of degradation, such as color change.

  • Sonication: Applying ultrasonic waves can help break down solute aggregates and facilitate dissolution.

  • Co-solvency: The use of a mixture of solvents can significantly improve solubility.[2] For a nonpolar compound, adding a small amount of a miscible polar aprotic solvent like DMF or DMSO to a less polar solvent can be effective.

  • Systematic Solvent Screening: If the initial solvent choice is ineffective, a broader screening of solvents with varying polarities is recommended.

Q3: I managed to dissolve my compound with heating, but it precipitates out upon cooling. How can I maintain a stable solution?

Answer:

This phenomenon, known as supersaturation, occurs when a solution holds more dissolved solute than it would at a lower temperature. To maintain a stable solution at your desired working temperature, consider the following strategies:

  • Co-solvents: Introducing a co-solvent can increase the solubility of the compound at lower temperatures, thereby preventing precipitation.[2] The goal is to find a solvent blend that maintains the desired concentration at the target temperature.

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the solute molecules.[3][4] This is a common strategy in formulation development.

  • Solid Dispersions: For more advanced applications, creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution properties.[5]

Frequently Asked Questions (FAQs)

Q4: What are the best general-purpose organic solvents to start with for 4-bromo-5-phenylthiazole?

A: Based on the structure of 4-bromo-5-phenylthiazole, which contains both aromatic and heterocyclic components, it is likely to be a nonpolar to moderately polar compound. Therefore, a good starting point for solubility screening would include:

  • Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Aromatic Hydrocarbons: Toluene, Xylene.

  • Alcohols: Ethanol, Isopropanol (solubility may be more limited).

A systematic screening across this range will provide a good understanding of the compound's solubility profile.

Q5: How should I store solutions of 4-bromo-5-phenylthiazole?

A: The stability of the compound in solution is crucial. While specific stability data is not available, general best practices for similar compounds suggest the following:

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photochemical degradation.

  • Inert Atmosphere: For long-term storage, especially in reactive solvents, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Refrigerated storage is generally recommended for solutions to minimize solvent evaporation and slow down potential degradation.[6] However, be mindful of potential precipitation at lower temperatures. It is often best to prepare solutions fresh.[7]

Q6: Can I use pH modification to improve the solubility of 4-bromo-5-phenylthiazole?

A: The structure of 4-bromo-5-phenylthiazole does not contain readily ionizable functional groups (like carboxylic acids or amines). Therefore, altering the pH of the solution is unlikely to have a significant impact on its solubility in organic solvents.[4] Solubility will be primarily dictated by the "like dissolves like" principle.

Decision Tree for Solvent Selection

start Define Experimental Need (e.g., Reaction, Purification, Analysis) reaction Reaction Solvent start->reaction purification Purification Solvent start->purification analysis Analytical Solvent start->analysis inert_unreactive inert_unreactive reaction->inert_unreactive Inert & Unreactive with Reagents high_sol high_sol purification->high_sol High Solubility at High Temp hplc_uv hplc_uv analysis->hplc_uv HPLC/UV-Vis Analysis temp_range temp_range inert_unreactive->temp_range Appropriate Boiling Point for Reaction Temp solubility_check solubility_check temp_range->solubility_check Good Solubility of Starting Materials end Final Solvent Choice solubility_check->end Select Solvent low_sol low_sol high_sol->low_sol Low Solubility at Low Temp (for Crystallization) low_sol->end good_sol good_sol hplc_uv->good_sol Good Solubility compatible compatible good_sol->compatible Compatible with Analytical Method compatible->end

Caption: A decision-making guide for selecting an appropriate solvent system.

References

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 4-Bromo-5-phenylthiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yield of cross-coupling reactions involving halogenated thiazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yield of cross-coupling reactions involving halogenated thiazoles. Often, the root cause is not the reaction conditions, but the insidious degradation of the starting material during storage.

4-Bromo-5-phenylthiazole is a highly valuable but sensitive building block. Its structure combines a photolabile carbon-halogen bond with an electron-rich heteroaromatic ring, making it highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the absolute integrity of your compound.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My 4-bromo-5-phenylthiazole powder has shifted from an off-white solid to a yellowish-brown crust. What caused this, and is it still usable? Answer: This discoloration is the hallmark of two concurrent degradation pathways: photolytic dehalogenation and photo-oxidation. Aryl bromides are highly susceptible to UV-induced homolytic cleavage of the C-Br bond, which generates reactive aryl radicals[1]. Simultaneously, the thiazole core can react with singlet oxygen ( 1O2​ )—generated when ambient oxygen is excited by light—via a [4+2] Diels-Alder cycloaddition. This forms an unstable endoperoxide intermediate that rapidly rearranges into highly colored ring-cleaved products or imides[2]. Recommendation: Discard the discolored batch. Even trace amounts of these degradation byproducts can poison palladium catalysts in downstream Suzuki or Buchwald-Hartwig couplings.

Q2: I stored the compound in a clear glass vial in the refrigerator (4°C), but LC-MS analysis still shows degradation. Why did temperature control fail? Answer: Temperature control alone is insufficient because the primary enemies of halogenated heterocycles are light and oxygen, not just thermal energy[3]. Even inside a refrigerator, the ambient light introduced during door openings, combined with dissolved oxygen in the vial's headspace, can initiate singlet oxygen photo-oxidation[4]. Furthermore, moving cold vials directly to a humid benchtop causes condensation, introducing moisture that promotes hydrolytic ring-opening of the thiazole over time[3].

Q3: How does the phenyl group at the 5-position affect the stability of the 4-bromo substituent? Answer: The phenyl ring at the C5 position extends the π -conjugation of the thiazole system. While this stabilizes the molecule thermodynamically, it also shifts its absorption spectrum further into the UVA/visible range. This increased cross-section for photon absorption makes the adjacent C4-Br bond more susceptible to photolysis under standard laboratory fluorescent lighting[1].

Part 2: Quantitative Degradation Data & Mitigation

To effectively combat degradation, you must address all environmental vectors simultaneously. Table 1 summarizes the causality of degradation and the required mitigation parameters.

Table 1: Degradation Vectors, Analytical Indicators, and Kinetic Mitigation

Degradation VectorChemical MechanismAnalytical Indicator (LC-MS/NMR)Required Mitigation Strategy
Photolysis C-Br Homolytic CleavageLoss of 1:1 79 Br/ 81 Br isotope pattern; M-79 peakAmber vials, strict dark storage
Photo-oxidation 1O2​ [4+2] Cycloaddition+32 Da mass shift (endoperoxide); Imide formationArgon blanketing, light exclusion
Hydrolysis Nucleophilic Ring OpeningLoss of aromatic CH signal; acyclic fragmentsDesiccation, PTFE-lined caps
Thermal Accelerated KineticsBroad baseline degradation in HPLC traces-20°C storage environment

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, your storage protocol must be a self-validating system . This means the workflow inherently prevents degradation while providing a mechanism to verify its own success before the compound is used in critical experiments.

Protocol 1: The "Argon Blanket" Long-Term Storage Workflow

Objective: Eliminate all kinetic drivers of degradation (Light, Oxygen, Moisture, Heat).

  • Lyophilization (Moisture Removal): If the compound was recently synthesized or exposed to high humidity, place the open vial in a vacuum desiccator over P2​O5​ for 12 hours to strip surface moisture.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg) using amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles and oxygen re-introduction during multiple samplings.

  • Inert Gas Purging: Insert a needle connected to a high-purity Argon line into the vial. Purge the headspace gently for 30 seconds. Causality: Argon is denser than Nitrogen and effectively displaces ambient oxygen at the bottom of the vial, preventing 1O2​ formation[3].

  • Hermetic Sealing: Cap the vial immediately with a PTFE-lined silicone septum cap. Wrap the cap boundary tightly with Parafilm.

  • Kinetic Arrest: Store the sealed vials in a secondary opaque container containing indicating silica gel, and place the container in a -20°C freezer .

Protocol 2: Pre-Experiment Integrity Validation

Objective: Verify compound purity before committing to expensive catalytic reactions.

  • Equilibration: Remove a single-use aliquot from the -20°C freezer and allow it to warm to room temperature in the dark for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder.

  • LC-MS Baseline Check: Dissolve 1 mg of the compound in anhydrous LC-MS grade acetonitrile. Run a fast gradient (e.g., 5-95% MeCN in water with 0.1% Formic Acid).

  • Validation Criteria:

    • Confirm the presence of the distinct 1:1 doublet at the target mass (indicating intact 79 Br and 81 Br).

    • Scan for M+32 peaks (indicative of endoperoxide formation)[2]. If the M+32 peak exceeds 1% relative abundance, discard the aliquot.

Part 4: Visualizations of Pathways and Workflows

Pathway Start 4-Bromo-5-phenylthiazole Radical C-Br Homolysis (Aryl Radical) Start->Radical Photolysis Hydrolysis Hydrolytic Ring Opening Start->Hydrolysis Nucleophilic Attack Deg2 Endoperoxide & Imide Formation Start->Deg2 [4+2] Cycloaddition Light UV / Visible Light Light->Radical SingletO2 Singlet Oxygen (1O2) Light->SingletO2 Sensitization Oxygen Ambient Oxygen (O2) Oxygen->SingletO2 Moisture Atmospheric Moisture Moisture->Hydrolysis Deg1 Dehalogenated Byproducts Radical->Deg1 SingletO2->Deg2 Deg3 Acyclic Degradants Hydrolysis->Deg3

Mechanistic degradation pathways of 4-bromo-5-phenylthiazole under ambient conditions.

Protocol Step1 1. Lyophilization (Moisture Removal) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Argon Purge (O2 Displacement) Step2->Step3 Step4 4. PTFE Sealing (Airtight Closure) Step3->Step4 Step5 5. -20°C Storage (Kinetic Arrest) Step4->Step5

Five-step self-validating workflow for long-term inert storage of halogenated thiazoles.

References

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: nih.gov URL:[Link]

  • Title: Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles Source: acs.org URL:[Link]

  • Title: Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-5-phenylthiazole Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As researchers scale up the synthesis or utilize 4-bromo-5-phenylthiazole in downstream cross-coupling reactions, the appearance of the debrominated impurity (5-phenylthiazole) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis or utilize 4-bromo-5-phenylthiazole in downstream cross-coupling reactions, the appearance of the debrominated impurity (5-phenylthiazole) is a ubiquitous challenge. Because the polarizability and boiling points of these two compounds are nearly identical, standard purification methods often fail.

This guide is designed to provide you with the mechanistic causality behind these issues and field-proven, self-validating protocols to ensure the integrity of your compound.

Diagnostic & Resolution Workflow

G Start Impurity Detected: 5-phenylthiazole Decision Identify Stage of Impurity Introduction Start->Decision Path1 Synthesis Phase (Incomplete Bromination) Decision->Path1 Path2 Downstream Phase (Cross-Coupling Debromination) Decision->Path2 Action1 Chemical Scavenging (Titrate NBS/Br2) Path1->Action1 Primary Fix Action2 Suppress Hydride Donors (Optimize Pd-Ligand/Solvent) Path2->Action2 Primary Fix Resolution Physical Separation (AgNO3-Silica or Prep-HPLC) Action1->Resolution If unreacted traces remain Action2->Resolution Post-reaction cleanup

Logical troubleshooting workflow for identifying and resolving 5-phenylthiazole impurities.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why is the separation of 5-phenylthiazole from 4-bromo-5-phenylthiazole so notoriously difficult using standard normal-phase chromatography? Causality: The addition of a bromine atom at the C4 position of the thiazole ring increases the molecular weight, but it does not significantly alter the overall dipole moment or hydrogen-bonding capacity compared to the parent 5-phenylthiazole[1]. Both compounds exhibit nearly identical affinities for the polar silanol (-SiOH) groups on standard bare silica gel. This results in co-elution (overlapping Rf​ values) when using common non-polar solvent systems like hexanes/ethyl acetate.

Q2: My impurity is arising from incomplete bromination of 5-phenylthiazole. How can I chemically resolve this without relying on chromatography? Causality: Instead of attempting a difficult physical separation, exploit the differential electrophilicity of the heterocycles[2]. The C4 position of 5-phenylthiazole is highly susceptible to electrophilic aromatic substitution. By carefully titrating a mild brominating agent (e.g., N-Bromosuccinimide, NBS) into the crude mixture, you can drive the unreacted 5-phenylthiazole to the desired 4-bromo product. The existing 4-bromo-5-phenylthiazole is electronically deactivated by the first bromine's inductive (-I) effect, preventing over-bromination under controlled stoichiometric conditions.

Q3: I am observing 5-phenylthiazole formation during a Suzuki-Miyaura cross-coupling of 4-bromo-5-phenylthiazole. How do I suppress this? Causality: You are observing hydrodebromination, a common competing pathway in Pd-catalyzed cross-couplings[3]. During the catalytic cycle, Pd(0) oxidatively inserts into the C–Br bond to form an Ar–Pd(II)–Br complex. If transmetalation is slow, the Pd(II) intermediate persists. In the presence of hydride donors (e.g., alkoxide bases like NaOtBu, or alcoholic solvents like ethanol), β -hydride elimination occurs, replacing the bromide with a hydride. Subsequent reductive elimination yields the debrominated 5-phenylthiazole. Fix: Switch to a bulkier, electron-rich ligand (e.g., XPhos) to accelerate transmetalation, strictly degas your solvents, and use non-nucleophilic bases (e.g., K3PO4) in aprotic solvents (e.g., Toluene/THF).

Q4: What is the most effective physical separation technique if chemical derivatization is not an option? Causality: Argentation chromatography (Silver-impregnated silica gel). Silver ions (Ag + ) act as soft Lewis acids that form reversible π -complexes with aromatic systems. The bulky, electron-withdrawing bromine atom at C4 sterically hinders and electronically deactivates the thiazole ring's π -system. Consequently, the debrominated impurity (5-phenylthiazole) binds much more strongly to the Ag + stationary phase, retarding its elution and allowing the 4-bromo derivative to elute first with high resolution[4].

Quantitative Comparison of Separation Strategies

Separation TechniqueTypical Resolution ( Rs​ )ScalabilityRelative CostRecommended Use Case
Normal Phase Silica < 1.0 (Co-elution)HighLowInitial crude cleanup only
Argentation (AgNO 3​ ) Silica > 1.5 (Baseline)MediumMediumGram-scale isolation of pure product
Preparative RP-HPLC > 2.0 (Baseline)LowHighMilligram-scale analytical standards
Chemical Re-bromination N/A (Conversion)HighLowBulk synthesis correction

Self-Validating Experimental Protocols

Protocol A: Preparation and Application of 10% w/w AgNO 3​ -Impregnated Silica Gel

Use this protocol to physically separate the brominated product from the debrominated impurity.

Step 1: Impregnation

  • Dissolve 10.0 g of Silver Nitrate (AgNO 3​ ) in 100 mL of a 1:1 mixture of Acetonitrile and deionized water.

  • Add 90.0 g of standard flash silica gel (230–400 mesh) to a 500 mL round-bottom flask.

  • Pour the AgNO 3​ solution over the silica gel and swirl to create a uniform slurry.

  • Remove the solvent using a rotary evaporator in the dark (wrap the flask in aluminum foil) at 45°C until the powder appears dry.

Step 2: Activation & Validation

  • Transfer the silica to a vacuum oven and dry at 120°C for 12 hours under high vacuum.

  • Self-Validation Check: Inspect the color of the silica. It must be completely white. If the silica is gray or black, the Ag + has been photo-reduced to Ag 0 metal, and the batch will not separate the impurities. Discard and restart, ensuring strict light exclusion.

Step 3: Column Execution

  • Pack the column using the AgNO 3​ -silica in 100% Hexanes (keep the column wrapped in foil).

  • Load the crude mixture containing 4-bromo-5-phenylthiazole and 5-phenylthiazole.

  • Elute using a shallow gradient of 0% to 5% Ethyl Acetate in Hexanes.

  • Expected Result: The 4-bromo-5-phenylthiazole will elute first due to weaker π -coordination, followed significantly later by the strongly-bound 5-phenylthiazole.

Protocol B: Chemical Scavenging via Titrated Bromination

Use this protocol if the impurity is unreacted starting material from the initial synthesis.

  • Dissolve the crude mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Cool the reaction flask to 0°C using an ice bath.

  • Calculate the exact molar amount of the 5-phenylthiazole impurity present (via quantitative NMR or HPLC area%).

  • Prepare a 0.1 M solution of N-Bromosuccinimide (NBS) in DMF.

  • Add 1.05 equivalents of the NBS solution (relative to the impurity) dropwise over 30 minutes.

  • Self-Validation Check: Monitor by TLC (using AgNO 3​ plates if available). The reaction is complete when the lower spot (5-phenylthiazole) disappears. If the spot persists after 2 hours, add an additional 0.1 equivalents of NBS. Do not exceed 1.2 equivalents to prevent dibromination of the phenyl ring.

  • Quench with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to destroy unreacted electrophilic bromine, extract with ethyl acetate, and wash thoroughly with water to remove DMF.

References

  • Method For Removing Halogens From An Aromatic Compound. US Patent US20130105766A1.
  • Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to the Safe Scaling of 4-Bromo-5-Phenylthiazole Synthesis

Welcome to the Technical Support Center for the synthesis of 4-bromo-5-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-5-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and critical safety protocols for the successful and safe scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the 5-phenylthiazole precursor?

A1: The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole ring.[1][2] For the synthesis of 5-phenylthiazole, a common approach involves the reaction of an α-haloketone, such as 2-bromo-1-phenylethanone (phenacyl bromide), with a source of the thioformamide synthon.[3][4] Given the instability of thioformamide itself, it is often generated in situ or a stable equivalent is used.

Q2: What are the primary challenges in the regioselective bromination of 5-phenylthiazole to obtain the 4-bromo isomer?

A2: The main challenge in the bromination of 5-phenylthiazole is controlling the position of bromination. The thiazole ring has multiple positions that can undergo electrophilic substitution.[5] Achieving high regioselectivity for the C4 position requires careful selection of the brominating agent and reaction conditions to avoid the formation of other isomers, such as 2-bromo-5-phenylthiazole or di-brominated products.[6] N-Bromosuccinimide (NBS) is often a preferred reagent over elemental bromine for such transformations as it can offer better control and milder reaction conditions.[7]

Q3: What are the most critical safety concerns when scaling up the synthesis of 4-bromo-5-phenylthiazole?

A3: The two primary safety concerns are the handling of the brominating agent and the management of reaction exotherms. Bromine is highly corrosive, toxic, and a strong oxidizing agent.[8] NBS, while easier to handle than liquid bromine, is still a powerful oxidizing agent and can cause thermal runaway if not managed properly, especially on a larger scale.[9] The Hantzsch thiazole synthesis itself can be exothermic, and this heat generation must be carefully controlled during scale-up to prevent dangerous temperature and pressure increases.[10]

Q4: How can I confirm the identity and purity of my synthesized 4-bromo-5-phenylthiazole?

A4: A combination of analytical techniques is essential. The most powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any isomeric impurities.[11][12] Additionally, Mass Spectrometry (MS) will confirm the molecular weight, and Infrared (IR) spectroscopy can verify the presence of key functional groups. The melting point of the purified product should also be determined and compared to literature values, as a sharp melting point is a good indicator of purity.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 5-Phenylthiazole

Possible Causes:

  • Poor quality of starting materials: Impurities in the α-haloketone or thioformamide equivalent can lead to side reactions.

  • Suboptimal reaction temperature: The Hantzsch synthesis often requires heating, but excessive temperatures can cause decomposition.[4]

  • Incorrect stoichiometry: An improper ratio of reactants can result in incomplete conversion.

  • Inefficient workup: The product may be lost during extraction or purification.

Solutions:

  • Reagent Quality: Ensure the α-haloketone is pure and the thioformamide source is of good quality.

  • Temperature Optimization: Conduct small-scale trials to determine the optimal reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Stoichiometry: A slight excess of the thioamide component is sometimes used to ensure complete consumption of the α-haloketone.[13]

  • Workup: Carefully perform the aqueous workup and extractions to minimize product loss.

Issue 2: Formation of Multiple Products During Bromination

Possible Causes:

  • Lack of regioselectivity: The brominating agent may be too reactive, leading to substitution at multiple positions on the thiazole or phenyl ring.

  • Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of di- or tri-brominated species.

  • Side reactions with solvent: The solvent may react with the brominating agent.

Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) often provides better regioselectivity than elemental bromine.[7]

  • Controlled Addition: Add the brominating agent slowly and in a portion-wise manner to maintain a low concentration in the reaction mixture.

  • Temperature Control: Perform the reaction at a low temperature to increase selectivity.

  • Inert Solvent: Use a non-reactive solvent, such as dichloromethane or acetonitrile.

Issue 3: Difficulty in Purifying 4-Bromo-5-phenylthiazole

Possible Causes:

  • Presence of isomeric impurities: Other bromo-isomers may have similar physical properties, making separation difficult.

  • Residual starting material: Unreacted 5-phenylthiazole can be challenging to separate from the product.

  • Oily product: The crude product may not solidify, complicating purification by recrystallization.

Solutions:

  • Recrystallization: This is the preferred method for purifying the solid product.[14][15] A thorough screening of solvents is recommended to find a system that provides good discrimination between the product and impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate isomers and other impurities.

  • Aqueous Washes: During the workup, washing with a dilute solution of a reducing agent like sodium thiosulfate can help remove any residual brominating agent.[10][16] A subsequent wash with a mild base can remove acidic byproducts.[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenylthiazole (Precursor)

This protocol is adapted from the general principles of the Hantzsch thiazole synthesis.[1][4]

Materials:

  • 2-Bromo-1-phenylethanone (phenacyl bromide)

  • Thioformamide (or a stable equivalent)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Typical Yield 60-80%
¹H NMR (CDCl₃, δ) ~8.8 (s, 1H), ~7.9 (s, 1H), ~7.6-7.3 (m, 5H)
¹³C NMR (CDCl₃, δ) ~153, ~143, ~134, ~129, ~128, ~127, ~126
Melting Point ~43-45 °C
Protocol 2: Synthesis of 4-Bromo-5-phenylthiazole

This protocol utilizes N-Bromosuccinimide (NBS) for a more controlled bromination.[7]

Materials:

  • 5-Phenylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask protected from light, dissolve 5-phenylthiazole (1 equivalent) in acetonitrile.

  • Cool the solution in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).

ParameterValue
Typical Yield 70-85%
¹H NMR (CDCl₃, δ) ~8.7 (s, 1H), ~7.6-7.4 (m, 5H)
¹³C NMR (CDCl₃, δ) ~155, ~149, ~132, ~129.5, ~129, ~128.5, ~115
Melting Point ~80-82 °C

Scale-Up Safety and Workflow

Scaling up the synthesis of 4-bromo-5-phenylthiazole requires a meticulous approach to safety, particularly concerning the management of exothermic events.

Safety First: Hazard Analysis
  • Exothermic Reactions: Both the Hantzsch synthesis and the bromination step are exothermic.[9] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[16] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[17]

  • Brominating Agents:

    • Bromine: Highly corrosive, toxic upon inhalation, and can cause severe skin burns.[8] It is also a strong oxidizing agent.

    • N-Bromosuccinimide (NBS): A solid that is easier to handle than bromine, but it is a strong oxidizing agent and can decompose violently if heated improperly.[8] It can also cause thermal runaway reactions with certain solvents.[9]

  • Solvents: Ensure that the chosen solvents are appropriate for the scale of the reaction and do not have unfavorable interactions with the reagents (e.g., thermal runaway with NBS).

Scale-Up Workflow Diagram

Scale_Up_Workflow cluster_pre_synthesis Pre-Synthesis Planning cluster_synthesis_5pt Step 1: 5-Phenylthiazole Synthesis (Scale-Up) cluster_bromination Step 2: Bromination to 4-Bromo-5-phenylthiazole (Scale-Up) cluster_post_synthesis Post-Synthesis Workup and Purification Risk_Assessment Conduct Thorough Risk Assessment Calorimetry Perform Reaction Calorimetry (DSC or RC1) Risk_Assessment->Calorimetry Equipment_Check Ensure Appropriate Reactor and Safety Equipment Calorimetry->Equipment_Check Charge_Reactants_1 Charge Reactor with Solvent and 2-Bromo-1-phenylethanone Equipment_Check->Charge_Reactants_1 Controlled_Addition_1 Controlled Addition of Thioformamide Solution Charge_Reactants_1->Controlled_Addition_1 Temp_Control_1 Maintain Temperature with Jacketed Reactor Cooling Controlled_Addition_1->Temp_Control_1 Monitoring_1 Monitor Reaction Progress (In-situ Probes/Sampling) Temp_Control_1->Monitoring_1 Charge_Reactants_2 Charge Reactor with 5-Phenylthiazole and Solvent Monitoring_1->Charge_Reactants_2 Cooling Cool Reactor to 0-5 °C Charge_Reactants_2->Cooling Controlled_Addition_2 Slow, Portion-wise Addition of NBS Cooling->Controlled_Addition_2 Temp_Control_2 Strict Temperature Monitoring and Control Controlled_Addition_2->Temp_Control_2 Quenching Controlled Quenching of Excess Brominating Agent Temp_Control_2->Quenching Workup Aqueous Workup and Phase Separation Quenching->Workup Purification Large-Scale Recrystallization or Chromatography Workup->Purification Waste_Disposal Proper Disposal of Halogenated Waste Purification->Waste_Disposal

Caption: A logical workflow for the safe scale-up of 4-bromo-5-phenylthiazole synthesis.

Key Considerations for Safe Scale-Up:
  • Reaction Calorimetry: Before any significant scale-up, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1 or Differential Scanning Calorimetry DSC) to determine the heat of reaction and the rate of heat release.[10] This data is crucial for designing an adequate cooling system and for assessing the risk of thermal runaway.[9]

  • Controlled Reagent Addition: For exothermic steps, such as the addition of the thioformamide solution or NBS, use a dosing pump for slow, controlled addition. The rate of addition should be dictated by the reactor's ability to dissipate the generated heat.

  • Efficient Heat Transfer: Use a jacketed reactor with a reliable cooling system. Ensure good agitation to prevent localized hot spots.

  • Emergency Preparedness: Have a clear plan for emergency situations, including loss of cooling or a rapid temperature increase. This may involve an emergency quenching procedure or a pressure relief system.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. When handling large quantities of bromine or NBS, respiratory protection may be necessary.

References

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]

  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety. [Link]

  • A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Journal of the Indian Chemical Society. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • How To Minimise - Scale UP Difficulties. SYNOPSIS. [Link]

  • Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. Acta Crystallographica Section E. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thermal runaway. Wikipedia. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. [Link]

  • EXPERIMENT (3) Recrystallization. University of Technology. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][5][9][18] Thiadiazine Derivatives. Magnetic Resonance in Chemistry. [Link]

  • S1 5. 1H and 13C NMR spectra of synthesized compounds. The Royal Society of Chemistry. [Link]

  • Purifying Compounds by Recrystallization. Semantic Scholar. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. [Link]

  • Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. ChemRxiv. [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules. [Link]

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Molecules. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Future Medicinal Chemistry. [Link]

  • S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. The Royal Society of Chemistry. [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. [Link]

  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Validation Methods for Assessing 4-Bromo-5-Phenylthiazole Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating structurally rigid, halogenated heterocycles. 4-bromo-5-phenylthiazole is a critical intermediate in the synthesis of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating structurally rigid, halogenated heterocycles. 4-bromo-5-phenylthiazole is a critical intermediate in the synthesis of biologically active thiazole derivatives, which are heavily investigated for their anticancer, antibacterial, and antidiabetic properties[1][2].

Ensuring the purity of this intermediate is paramount. The primary analytical challenge lies in separating the target active pharmaceutical ingredient (API) from its structurally similar byproducts—specifically, the debrominated impurity (5-phenylthiazole) and positional isomers (e.g., 2-bromo-5-phenylthiazole)[3]. This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods against optimized, selectivity-driven approaches, providing a self-validating, step-by-step protocol compliant with the newly effective ICH Q2(R2) guidelines[4][5].

Mechanistic Rationale: Overcoming Co-elution

When developing an HPLC method, we must explain the causality behind our stationary phase selection rather than relying on trial and error.

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the debrominated impurity and the target 4-bromo-5-phenylthiazole possess highly similar hydrophobic profiles, a C18 column often fails to provide baseline resolution, resulting in co-elution.

By switching to a Biphenyl or Phenyl-Hexyl stationary phase, we introduce two additional retention mechanisms:

  • π−π Stacking: The electron-dense phenyl rings of the stationary phase interact with the phenyl group and the conjugated thiazole core of the analyte.

  • Dipole and Halogen Bonding: The polarizable bromine atom on the thiazole ring interacts with the delocalized π -electrons of the biphenyl phase, creating a distinct retention shift that separates it from the debrominated impurity[3].

SeparationMechanism Analyte 4-bromo-5-phenylthiazole Hydrophobic Hydrophobic Interaction (Thiazole Core) Analyte->Hydrophobic PiPi π-π Stacking (Phenyl Group) Analyte->PiPi Halogen Dipole & Halogen Bonding (Bromine Atom) Analyte->Halogen C18 Standard C18 Column (Only Hydrophobic) Hydrophobic->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π + Dipole) Hydrophobic->Biphenyl PiPi->Biphenyl Halogen->Biphenyl

Fig 1: Chromatographic separation mechanisms for 4-bromo-5-phenylthiazole.

Comparative Performance Analysis

To objectively validate this mechanistic theory, we compared the performance of a standard C18 method (Method A) against our optimized Biphenyl method (Method B) using a spiked sample containing 4-bromo-5-phenylthiazole and 1.0% of its debrominated impurity.

Both methods utilized a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The acidic modifier is critical: it suppresses the ionization of residual silanols on the silica support, preventing secondary interactions with the basic thiazole nitrogen that cause peak tailing[3].

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Standard C18)Method B (Biphenyl Column)Regulatory Acceptance (ICH Q2(R2))
Retention Time (RT) 4.2 min6.8 minN/A
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline separation) >1.5
Tailing Factor ( Tf​ ) 1.81.1 ≤1.5
Theoretical Plates ( N ) 1,8504,200 >2000
Specificity Fails (Impurity overlaps)Passes (Clear separation)No interference[4]

ICH Q2(R2) Compliant Validation Workflow

The recent ICH Q2(R2) update emphasizes a lifecycle approach to analytical procedures, integrating Quality-by-Design (QbD) principles and rigorous statistical validation[4][5]. The following protocol is designed as a self-validating system : System Suitability Testing (SST) must be injected prior to every sequence. If Rs​<2.0 or Tf​>1.5 , the sequence automatically halts, preventing the generation of invalid data[6].

ValidationWorkflow Start Method Development (Phase Selection) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (ICH Q2(R2)) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Rob Robustness Testing (DoE Approach) Acc->Rob Valid Validated Method Ready for QC Rob->Valid

Fig 2: HPLC method validation lifecycle compliant with ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol
Step 1: Specificity and Forced Degradation

Objective: Prove that the method can accurately measure the analyte without interference from degradation products or impurities[4].

  • Prepare a standard solution of 4-bromo-5-phenylthiazole at 100μg/mL .

  • Subject separate aliquots to forced degradation:

    • Acidic: 1N HCl at 60°C for 2 hours.

    • Basic: 1N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

    • Photolytic: UV light exposure for 24 hours.

  • Neutralize the samples and inject them into the HPLC.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold (using a Diode Array Detector), confirming no co-eluting degradants under the main peak.

Step 2: Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to the analyte concentration[5].

  • Prepare a stock solution of the reference standard.

  • Dilute to create a minimum of 5 concentration levels spanning 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150μg/mL ).

  • Inject each level in triplicate.

  • Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should not significantly deviate from zero.

Step 3: Accuracy (Recovery)

Objective: Confirm the closeness of agreement between the accepted true value and the value found[4].

  • Prepare a placebo matrix (if applicable) or use the diluent.

  • Spike the matrix with known amounts of 4-bromo-5-phenylthiazole at three levels: 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent replicates for each level (9 determinations total).

  • Calculate the percentage recovery: (CalculatedConcentration/TheoreticalConcentration)×100 .

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for API assay.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Evaluate the degree of scatter between a series of measurements[6].

  • Repeatability: Inject six independent preparations of the 100μg/mL standard on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the process on a different day, with a different analyst, and ideally a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤2.0% .

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: Define the lowest amounts of analyte that can be detected and quantified, which is critical for impurity profiling[5].

  • Inject a series of low-concentration standards (e.g., 0.01 to 0.5μg/mL ).

  • Calculate the Signal-to-Noise (S/N) ratio using the chromatography software.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 . Ensure the LOQ peak meets precision criteria (%RSD ≤5.0% ).

Sources

Comparative

A Comparative Guide to the Reactivity of 4-bromo-5-phenylthiazole in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Aryl halides are fundamental building blocks in these transformations, and their reactivity is a critical parameter influencing reaction efficiency and substrate scope. This guide provides a detailed comparison of 4-bromo-5-phenylthiazole with other common aryl halides in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. By examining the electronic and steric factors that govern their reactivity, this document aims to provide researchers with the field-proven insights necessary to make informed decisions in experimental design and catalyst selection.

Introduction: The Role of Heteroaryl Halides in Catalysis

Thiazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The ability to functionalize the thiazole core through robust and versatile methods like palladium-catalyzed cross-coupling is therefore of paramount importance in drug discovery and development. 4-bromo-5-phenylthiazole offers a versatile scaffold for the introduction of molecular diversity. Understanding its reactivity in comparison to more conventional aryl halides, such as bromobenzene, is crucial for optimizing reaction conditions and predicting synthetic outcomes.

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1] This step is influenced by a combination of electronic and steric factors. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can have the opposite effect. Steric hindrance, particularly at the position ortho to the halogen, can significantly impede the approach of the bulky palladium catalyst.

Comparative Analysis of Reactivity in Key Cross-Coupling Reactions

To provide a clear and objective comparison, the following sections detail the relative performance of 4-bromo-5-phenylthiazole against standard aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is a synthesis of literature reports and established chemical principles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. The reactivity of the aryl bromide in this reaction is a key determinant of its success.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-bromo-5-phenylthiazole Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9531~80-95% (estimated)[2]
Bromobenzene Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O801295
4-Bromotoluene Phenylboronic acidPd(OAc)₂/SPhos (1 mol%)K₃PO₄Toluene/H₂O100298
2-Bromopyridine Phenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄Dioxane1001692

Analysis of Reactivity:

4-bromo-5-phenylthiazole is expected to exhibit good reactivity in Suzuki-Miyaura coupling, comparable to or slightly less reactive than simple bromobenzene. The electron-withdrawing nature of the thiazole ring, due to the presence of the nitrogen and sulfur heteroatoms, activates the C-Br bond towards oxidative addition. However, the bulky phenyl group at the 5-position may introduce some steric hindrance, potentially requiring slightly higher catalyst loadings or longer reaction times compared to unsubstituted bromobenzene. Compared to an electron-rich aryl bromide like 4-bromotoluene, 4-bromo-5-phenylthiazole is likely to be more reactive. Its reactivity is anticipated to be in a similar range to other heteroaryl bromides like 2-bromopyridine.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the arylation of alkenes. The efficiency of this reaction is also highly dependent on the nature of the aryl halide.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-bromo-5-phenylthiazole StyrenePd(OAc)₂/PPh₃ (2 mol%)Et₃NDMF10024~70-85% (estimated)
Bromobenzene StyrenePd(OAc)₂ (1 mol%)Et₃NDMF1001290
4-Bromotoluene StyrenePd(OAc)₂/PCy₃ (1 mol%)K₂CO₃DMA1201885
2-Bromopyridine n-Butyl acrylatePd(OAc)₂/dppf (2 mol%)Et₃NToluene1102478

Analysis of Reactivity:

In the Heck reaction, 4-bromo-5-phenylthiazole is expected to be a competent substrate. The electronic activation provided by the thiazole ring should facilitate the oxidative addition step. However, as with the Suzuki reaction, the steric bulk of the adjacent phenyl group might necessitate slightly more forcing conditions (higher temperature or longer reaction time) compared to the less hindered bromobenzene. Its reactivity would likely surpass that of electron-rich aryl bromides and be comparable to other heteroaryl halides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-bromo-5-phenylthiazole MorpholinePd₂(dba)₃/XPhos (2 mol%)NaOtBuToluene10016~80-90% (estimated)
Bromobenzene MorpholinePd(OAc)₂/BINAP (1.5 mol%)NaOtBuToluene100895
4-Bromotoluene AnilinePd₂(dba)₃/JohnPhos (1 mol%)K₃PO₄Dioxane1101293
2-Bromopyridine PiperidinePd₂(dba)₃/RuPhos (2 mol%)LiHMDSTHF801888

Analysis of Reactivity:

Heteroaryl halides can sometimes be challenging substrates in Buchwald-Hartwig amination due to potential catalyst inhibition by the heteroatoms. However, the use of modern, highly active phosphine ligands has largely overcome these limitations. 4-bromo-5-phenylthiazole is predicted to be a good substrate for this reaction, with reactivity likely falling between that of bromobenzene and more challenging heteroaryl halides. The choice of ligand will be critical to achieving high yields. Bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos are often effective for the amination of heteroaryl bromides.

Mechanistic Insights: The "Why" Behind the Reactivity

The observed and predicted reactivity trends can be rationalized by considering the electronic and steric properties of the aryl halides.

G cluster_0 Electronic Effects cluster_1 Steric Effects Electron-withdrawing Thiazole Ring Electron-withdrawing Thiazole Ring Increased Electrophilicity at C4 Increased Electrophilicity at C4 Electron-withdrawing Thiazole Ring->Increased Electrophilicity at C4 leads to Facilitated Oxidative Addition Facilitated Oxidative Addition Increased Electrophilicity at C4->Facilitated Oxidative Addition results in Electron-donating Alkyl Group (e.g., Toluene) Electron-donating Alkyl Group (e.g., Toluene) Decreased Electrophilicity Decreased Electrophilicity Electron-donating Alkyl Group (e.g., Toluene)->Decreased Electrophilicity leads to Slower Oxidative Addition Slower Oxidative Addition Decreased Electrophilicity->Slower Oxidative Addition results in Bulky Phenyl Group at C5 Bulky Phenyl Group at C5 Hindrance to Pd Catalyst Approach Hindrance to Pd Catalyst Approach Bulky Phenyl Group at C5->Hindrance to Pd Catalyst Approach causes Potentially Slower Reaction Rate Potentially Slower Reaction Rate Hindrance to Pd Catalyst Approach->Potentially Slower Reaction Rate may lead to Ortho-substituent (e.g., 2-bromopyridine) Ortho-substituent (e.g., 2-bromopyridine) Significant Steric Hindrance Significant Steric Hindrance Ortho-substituent (e.g., 2-bromopyridine)->Significant Steric Hindrance presents Requires Bulky Ligands Requires Bulky Ligands Significant Steric Hindrance->Requires Bulky Ligands necessitates

Figure 1: Key factors influencing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.

  • Electronic Effects: The thiazole ring is electron-deficient compared to a benzene ring. This is due to the inductive effect of the electronegative nitrogen and sulfur atoms. This electron deficiency increases the electrophilicity of the carbon attached to the bromine (C4), making the C-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst. In contrast, an electron-donating group, like the methyl group in 4-bromotoluene, has the opposite effect, slightly deactivating the C-Br bond.

  • Steric Effects: The phenyl group at the C5 position of 4-bromo-5-phenylthiazole exerts a steric influence on the adjacent C4-Br bond. While not as sterically demanding as a true ortho-substituent on a benzene ring, this phenyl group can hinder the approach of the bulky palladium-phosphine complex to the C-Br bond. This steric effect may necessitate the use of specific ligands designed to operate in sterically congested environments or could lead to slightly slower reaction rates compared to the sterically unencumbered bromobenzene. For substrates like 2-bromopyridine, the nitrogen atom's proximity to the reaction center can also influence the reaction through coordination to the palladium, in addition to steric effects.

Experimental Protocols

The following are generalized, yet detailed, protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with 4-bromo-5-phenylthiazole, based on established procedures for related heteroaryl bromides.[3]

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-5-phenylthiazole

G start Start setup Reaction Setup: - 4-bromo-5-phenylthiazole (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Degassed solvent (e.g., Dioxane/H₂O) start->setup react Reaction: - Heat at 95 °C - Monitor by TLC/LC-MS setup->react workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine react->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column chromatography workup->purify end End Product purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-5-phenylthiazole.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-5-phenylthiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 95 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biarylthiazole.

Protocol 2: Buchwald-Hartwig Amination of 4-bromo-5-phenylthiazole

G start Start setup Reaction Setup: - 4-bromo-5-phenylthiazole (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) - Pd precursor (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Anhydrous solvent (e.g., Toluene) start->setup react Reaction: - Heat at 100 °C - Monitor by TLC/LC-MS setup->react workup Work-up: - Cool to RT - Filter through Celite - Concentrate react->workup purify Purification: - Column chromatography workup->purify end End Product purify->end

Figure 3: Experimental workflow for the Buchwald-Hartwig amination of 4-bromo-5-phenylthiazole.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add 4-bromo-5-phenylthiazole (1.0 equiv) and the amine (1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe under a positive pressure of inert gas.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the desired N-arylthiazole product.

Conclusion and Forward-Looking Perspectives

4-bromo-5-phenylthiazole emerges as a versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. Its electronic activation, conferred by the thiazole ring, renders it more reactive than electron-rich aryl bromides and places its reactivity in a similar domain to other heteroaryl bromides. While the steric influence of the C5-phenyl group is a consideration, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are well-equipped to facilitate efficient coupling.

For researchers in drug development, the predictable reactivity of 4-bromo-5-phenylthiazole, coupled with the vast commercial availability of boronic acids, amines, and alkenes, opens up a rich and diverse chemical space for the synthesis of novel thiazole-containing compounds. The experimental protocols provided herein serve as a robust starting point for the exploration of this valuable building block in the pursuit of new therapeutic agents. Future work in this area will likely focus on the development of even more active and universal catalyst systems that can further expand the scope of cross-coupling reactions with challenging heteroaryl halides under increasingly mild conditions.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of anticancer agents. European Journal of Medicinal Chemistry, 97, 645-678.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(49), 16488-16489.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles.
  • BenchChem. (2025). Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Cs.sju.edu. Oxidative Addition & Reductive Elimination. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 77-87.
  • Roy, D., & Gribble, G. W. (2014). Palladium Oxidative Addition Complexes for Peptide and Protein Crosslinking. ACS Chemical Biology, 9(9), 1956-1961.
  • Nguyen, T. T. H., Nguyen, T. T., & Le, T. N. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 60(4), 481-486.

Sources

Validation

GC-MS purity analysis techniques for 4-bromo-5-phenylthiazole

An In-Depth Comparative Guide to Purity Analysis of 4-bromo-5-phenylthiazole for Pharmaceutical Applications As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Purity Analysis of 4-bromo-5-phenylthiazole for Pharmaceutical Applications

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical techniques for determining the purity of 4-bromo-5-phenylthiazole, a key intermediate in pharmaceutical synthesis. The integrity of such intermediates is paramount, as the purity profile directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document moves beyond standard protocols to explore the causality behind methodological choices, offering a self-validating framework for robust purity assessment.

The Critical Role of Purity for 4-bromo-5-phenylthiazole

4-bromo-5-phenylthiazole is a heterocyclic compound whose structural motif is found in various biologically active molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can be benign, but they can also be reactive or toxic, potentially leading to adverse effects or reduced therapeutic efficacy of the final drug product. Therefore, accurate and precise purity determination is not merely a quality control checkpoint but a foundational requirement of the entire drug development process.

Part 1: GC-MS as the Workhorse for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[1] It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for impurity profiling.[2][3]

The core principle involves vaporizing a sample and moving it through a capillary column with an inert carrier gas (the mobile phase). Compounds separate based on their boiling points and interactions with the column's stationary phase.[4] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented into characteristic ions, and detected based on its mass-to-charge (m/z) ratio.[1]

Justification for GC-MS in 4-bromo-5-phenylthiazole Analysis

For a compound like 4-bromo-5-phenylthiazole, GC-MS is particularly well-suited for identifying process-related volatile impurities, such as residual solvents or unreacted starting materials.[5] However, the presence of a halogen (bromine) and the aromatic thiazole ring necessitates a carefully considered approach to mitigate potential analytical challenges.

Causality Behind Experimental Choices:

  • Thermal Stability: The primary concern is the potential for thermal degradation at the high temperatures of the GC injector and column. The Carbon-Bromine bond can be labile, and decomposition would lead to an inaccurate purity assessment.[6] The method must be optimized to use the lowest possible temperatures that still achieve efficient volatilization and separation.

  • System Inertness: Halogenated compounds can interact with active sites within the GC system (e.g., injector liner, column), causing peak tailing and poor reproducibility.[7] Using deactivated liners and columns is crucial. Interactions within the MS ion source can also occur, sometimes forming metal halides that cause signal deterioration over time.[7]

A Self-Validating GC-MS Protocol for 4-bromo-5-phenylthiazole

This protocol is designed to be inherently robust. Each parameter is chosen to ensure data integrity and is accompanied by system suitability checks. The method must be validated according to ICH Q2(R1) guidelines before routine use.[5][8]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample Accurately (approx. 10 mg) p2 Dissolve in Solvent (e.g., Dichloromethane, 10 mL) to 1 mg/mL p1->p2 p3 Vortex to Homogenize p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Separation on Capillary Column a1->a2 a3 Elution to MS a2->a3 a4 Ionization (EI) & Fragmentation a3->a4 a5 Detection by Mass Analyzer a4->a5 d1 Integrate Peak Areas a5->d1 d2 Identify Impurities (Mass Spectral Library Search) d1->d2 d3 Calculate Purity (Area % Normalization) d2->d3

Caption: Workflow for GC-MS purity analysis of 4-bromo-5-phenylthiazole.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-bromo-5-phenylthiazole sample.

    • Dissolve in 10 mL of a suitable high-purity solvent, such as dichloromethane or methanol, to achieve a concentration of 1 mg/mL.[2]

    • Vortex the solution until the sample is completely dissolved.

  • Instrumentation & Conditions: (Based on typical setups for halogenated compounds)[9][10]

    • GC System: Agilent 8890 or equivalent.

    • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.

    • Injector:

      • Mode: Splitless (to maximize sensitivity for trace impurities).

      • Temperature: 250 °C. Rationale: This temperature is a starting point, balancing efficient volatilization with minimizing thermal degradation. It should be evaluated during method development.

      • Liner: Deactivated, single-taper splitless liner.

    • Column:

      • Type: ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column with low bleed, suitable for separating a wide range of compounds and providing good peak shapes for aromatic and halogenated analytes.[9]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: The initial hold allows for solvent focusing. The ramp rate is chosen to provide good separation between the main component and closely eluting impurities without excessive run times.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-450. Rationale: This range covers the expected molecular ion of 4-bromo-5-phenylthiazole (m/z ~254/256) and potential lower-mass fragments or higher-mass impurities.

  • Data Analysis:

    • Identify the main peak corresponding to 4-bromo-5-phenylthiazole based on its retention time and characteristic mass spectrum (including the isotopic pattern of bromine, M+ and M+2).

    • Identify impurity peaks by searching their mass spectra against a reference library (e.g., NIST).[11]

    • Calculate purity using the area percent normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative GC-MS Data
Retention Time (min)Peak Area (%)Tentative IdentificationKey Mass Fragments (m/z)
5.40.08Unreacted Starting Material A(Hypothetical)
7.20.15Isomeric Impurity254, 256, 175
9.8 99.65 4-bromo-5-phenylthiazole 254, 256 (M+), 175 (M-Br)
11.30.12Homocoupled Byproduct(Hypothetical)

Note: This data is illustrative. The response factor of each impurity may differ from the main component, meaning area percent is an estimation of purity. For accurate quantification, reference standards for each impurity are required.

Part 2: A Comparative Guide to Orthogonal Purity Techniques

Relying on a single analytical technique is insufficient for comprehensive purity assessment in a regulatory environment. Orthogonal methods, which measure the same attribute using different physical principles, provide a much higher degree of confidence. Here, we compare GC-MS with HPLC, qNMR, and DSC.

Technique Selection Framework

Tech_Selection start Purity Analysis of 4-bromo-5-phenylthiazole q1 Are volatile impurities a primary concern? start->q1 q2 Is the compound thermally labile? q1->q2 No gcms GC-MS q1->gcms Yes q3 Is an absolute, primary method required? q2->q3 No hplc HPLC-UV q2->hplc Yes q4 Is the sample highly pure (>98%) and crystalline? q3->q4 No qnmr qNMR q3->qnmr Yes q4->hplc No Use as general method dsc DSC q4->dsc Yes

Caption: Decision tree for selecting the optimal purity analysis technique.

Comparison of Key Purity Analysis Techniques
FeatureGC-MS HPLC-UV Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Separation by volatility/boiling point; detection by mass.[1]Separation by polarity/partitioning; detection by UV absorbance.[4][12]Intrinsic quantitative signal response proportional to molar concentration.[13][14]Measurement of melting point depression due to impurities.[15][16]
Analyte Suitability Volatile & thermally stable compounds.Non-volatile & thermally labile compounds.[3][6]Soluble compounds with unique NMR signals.High-purity (>98%) crystalline solids.[17]
Primary Use Case Volatile organic impurities, residual solvents.[5]General purity assessment, non-volatile impurities, degradation products.Absolute purity assignment, certification of reference materials.[18][19]Absolute purity of highly pure crystalline substances.
Key Advantages Excellent for identifying unknown volatile impurities via mass spectral libraries. High sensitivity.[3]Broad applicability, robust, non-destructive to sample (can be collected).A primary ratio method; does not require a reference standard of the analyte itself.[20] Highly accurate.Fast, requires minimal sample, provides absolute purity value.[16]
Key Limitations Potential for thermal degradation of analyte.[6] Assumes equal response factors in area % mode.Not suitable for volatile impurities. Co-elution can be an issue.Lower sensitivity than chromatography. Signal overlap can complicate analysis.[13]Not for amorphous materials or compounds that decompose upon melting.[17]
In-Depth Look at Alternatives
1. High-Performance Liquid Chromatography (HPLC)

For many pharmaceutical intermediates, HPLC is the default purity method.[12] It operates at or near ambient temperature, completely avoiding the risk of thermal degradation that can be a concern with GC-MS.[3][6] A typical reversed-phase HPLC method would separate 4-bromo-5-phenylthiazole from less polar or more polar impurities, providing a reliable purity value based on UV detection. This makes it an excellent orthogonal technique to GC-MS.

2. Quantitative NMR (qNMR)

qNMR stands apart as a primary analytical method.[19][20] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of protons generating it.[14] By dissolving a known mass of the 4-bromo-5-phenylthiazole sample with a known mass of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) of known purity, one can calculate the absolute purity of the analyte without needing a pre-existing, highly purified standard of 4-bromo-5-phenylthiazole itself. This is invaluable for characterizing new chemical entities and for certifying in-house reference standards.[18]

3. Differential Scanning Calorimetry (DSC)

DSC determines purity by precisely measuring the melting behavior of a substance. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point, a phenomenon described by the van't Hoff equation.[16] This makes DSC a powerful, fast, and absolute method for assessing the purity of highly crystalline materials, often used as a final check for reference standards that are assumed to be >98% pure.[17] Its primary limitation is that it is blind to impurities that are insoluble in the molten analyte or that co-crystallize with it.

Synthesizing the Data: An Orthogonal Approach

For a comprehensive purity report on a batch of 4-bromo-5-phenylthiazole, results from multiple techniques should be consolidated.

Illustrative Purity Summary for Batch No. BPT-2026-01
Analytical TechniquePurity Result (%)Method Focus
GC-MS (Area %)99.65%Volatile and semi-volatile impurities
HPLC-UV (Area %)99.72%Non-volatile impurities and major components
qNMR (Mass %)99.5% ± 0.2%Absolute purity against a certified standard
DSC99.81 mol%Purity of the crystalline fraction
Reported Purity 99.5% Based on the most accurate, absolute method (qNMR)

This multi-faceted approach provides a high-confidence purity value. The chromatographic methods give detailed information about the impurity profile, while qNMR provides a highly accurate absolute value, and DSC confirms the high purity of the crystalline form. Discrepancies between the methods can themselves be informative, pointing to the presence of non-volatile (seen by HPLC but not GC), amorphous, or volatile impurities.

Conclusion

While GC-MS is a highly effective technique for analyzing volatile impurities in 4-bromo-5-phenylthiazole, it should not be used in isolation. A robust, scientifically sound purity assessment strategy, grounded in the principles of E-E-A-T, demands an orthogonal approach. By combining the impurity profiling strengths of GC-MS and HPLC with the absolute quantification power of qNMR and DSC, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile. This ensures the quality and integrity of the intermediate, which is a critical step in delivering safe and effective medicines.

References
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. [Link]

  • National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]

  • Veltz, J. N., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1957–1960. [Link]

  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • Brown, M. E. (1979). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 56(5), 310. [Link]

  • Al-Mudhafar, M. J., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894. [Link]

  • Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. [Link]

  • van der Meer, J. R., et al. (2014). Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. Journal of Chromatographic Science, 52(6), 471-475. [Link]

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  • Papakyriakou, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Al-Jalili, M. H. (2014). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 629-636. [Link]

  • Cordero, C. (2015). GCxGC-MS hyphenated techniques for the analysis of volatile compounds. AperTO Archive. [Link]

  • IntechOpen. (2019, July 29). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Bromo-5-phenylthiazole

This document provides essential safety and logistical information for the proper handling and disposal of 4-Bromo-5-phenylthiazole. As a brominated heterocyclic compound, it requires specific waste management protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper handling and disposal of 4-Bromo-5-phenylthiazole. As a brominated heterocyclic compound, it requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.

Disclaimer: This guide provides general best practices. All personnel must consult their institution's specific Environmental Health & Safety (EH&S) protocols and adhere to all local, state, and federal regulations.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for 4-Bromo-5-phenylthiazole was not identified in the initial search, its chemical structure—a brominated aromatic thiazole—allows for a reliable hazard assessment based on structurally analogous compounds. Brominated thiazole derivatives are consistently classified as hazardous, necessitating careful handling.

The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system.[1][2][3][4] Furthermore, some halogenated organic compounds are noted for their toxicity to aquatic life, making containment and prevention of environmental release a critical priority.[2]

Table 1: Anticipated Hazard Classifications for 4-Bromo-5-phenylthiazole

Hazard Classification GHS Category & Hazard Statement Commonality in Related Compounds
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation) High[1][2][5][6]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation) High[1][2][5]
Specific Target Organ Toxicity Category 3 (H335: May cause respiratory irritation) High[1][2][3][6]
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed) Moderate[5][6]

| Hazardous to the Aquatic Environment | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | Possible[2] |

Personal Protective Equipment (PPE) Protocol

Given the anticipated hazards, a stringent PPE protocol is mandatory to prevent exposure.

  • Engineering Controls: All handling of 4-Bromo-5-phenylthiazole, including weighing and solution preparation, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9] For operations with a higher risk of splashing, the use of a face shield in addition to goggles is recommended.[8]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]

    • Lab Coat: A fully buttoned lab coat must be worn to protect against skin exposure.[7][8]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA respirator regulations (29 CFR 1910.134).[7][9]

On-Site Waste Management: Segregation and Containment

Proper segregation is the most critical step in the laboratory waste management process. Incorrectly mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Core Principle: 4-Bromo-5-phenylthiazole is a halogenated organic compound .[10] As such, it must be disposed of in a designated halogenated organic waste stream.

Step-by-Step Containment Protocol:
  • Select the Correct Container: Use a dedicated, compatible, and clearly labeled container designated for "Halogenated Organic Waste."[8][10] The container must have a secure, tight-fitting lid.

  • Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[8] The label must clearly identify the contents, including the full chemical name of "4-Bromo-5-phenylthiazole" and any solvents used.

  • Segregation:

    • DO NOT mix with non-halogenated organic wastes.[10]

    • DO NOT mix with aqueous, acidic, or basic waste streams.[10]

    • DO NOT mix with strong oxidizing agents.[4]

  • Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is away from sources of ignition and incompatible materials.[7][8]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Ensure appropriate PPE is worn.[8]

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[7][8]

    • Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as halogenated organic waste.[7]

    • Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Immediately evacuate the area.[8]

    • Alert others and restrict access to the location.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[8]

Final Disposal Pathway

The ultimate disposal of 4-Bromo-5-phenylthiazole must comply with federal and local regulations and be carried out by a licensed waste management provider.[1][11]

The accepted and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration .[10][12] This process must be performed in a specialized hazardous waste incinerator equipped with emission control systems, including acid gas scrubbers, to neutralize the hydrogen bromide (HBr) and other hazardous byproducts generated during combustion.[12]

The following diagram illustrates the decision-making workflow for the proper disposal of 4-Bromo-5-phenylthiazole.

G cluster_0 In-Laboratory Waste Handling cluster_1 Disposal & Destruction WasteGen Waste Generation (Pure 4-Bromo-5-phenylthiazole or contaminated materials) Segregate Segregate as HALOGENATED ORGANIC WASTE WasteGen->Segregate Container Collect in a compatible, properly labeled waste container Segregate->Container Checks Safety Checks: ✓ Container Kept Closed ✓ Stored in SAA ✓ No Mixing of Incompatibles Container->Checks Pickup Container Full or Project Complete: Arrange for EH&S Pickup Checks->Pickup Transport Transport by Licensed Hazardous Waste Vendor Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration (RCRA-Permitted Facility) Transport->Incinerate

Caption: Waste disposal workflow for 4-Bromo-5-phenylthiazole.

Regulatory Framework

The handling and disposal of 4-Bromo-5-phenylthiazole are governed by several key regulations:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds (HOCs) are regulated as hazardous waste.[13][14] Disposal facilities must meet strict permitting and operational standards.[14]

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires employers to classify chemical hazards and to provide employees with information and training on the hazardous chemicals in their work area.[15] This includes access to Safety Data Sheets and proper labeling. OSHA also sets the standards for required personal protective equipment.[7][16][17]

Adherence to these procedural steps ensures that the disposal of 4-Bromo-5-phenylthiazole is conducted in a manner that protects laboratory personnel, the broader community, and the environment.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • NextSDS. (n.d.). 4-bromo-5-phenyl-1,2,3-thiadiazole — Chemical Substance Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 2-Bromo-5-nitrothiazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Cole-Parmer. (2006, February 3). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]

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  • Chemtalk. (2008, October 21). Bromine water - disposal. Retrieved from [Link]

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  • NextSDS. (n.d.). 5-(4-BROMO-PHENYL)-ISOTHIAZOLE — Chemical Substance Information. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR Part 1910 Subpart Z -- Toxic and Hazardous Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

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